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  • Product: 4-Iodo-2-(trifluoromethyl)-1,3-thiazole
  • CAS: 2281210-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole....

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a thiazole core, a trifluoromethyl group, and an iodine atom, which impart specific electronic and reactive properties.[1][2] This document serves as a predictive guide for scientists, offering a detailed analysis of the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data. The experimental protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction to 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a halogenated and fluorinated heterocyclic compound with the chemical formula C₄HF₃INS.[3] Its structure, featuring a five-membered aromatic ring containing sulfur and nitrogen, is a common scaffold in pharmacologically active molecules.[2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

The following sections will provide a detailed theoretical and practical framework for the spectroscopic analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

Theoretical Principles and Expected Data

The ¹H NMR spectrum of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is expected to be simple, showing a single resonance corresponding to the proton at the 5-position of the thiazole ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent iodine atom, the trifluoromethyl group, and the inherent aromaticity of the thiazole ring. Based on data for similar thiazole derivatives, this proton is expected to appear in the downfield region of the spectrum.[4][5]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.5 - 8.5Singlet (s) or Quartet (q)If quartet, likely a small ⁴J(H-F) coupling of 1-2 Hz

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the deuterium frequency of the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate and Analyze Peaks proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Theoretical Principles and Expected Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct carbon signals are expected. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and the substituents. The iodinated carbon (C-4) is expected to have a chemical shift significantly different from the protonated carbon (C-5).

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (¹J(C-F), Hz)
C-2150 - 165Quartet (q)35 - 45
C-490 - 105Singlet (s)-
C-5120 - 135Singlet (s)-
CF₃115 - 125Quartet (q)270 - 280

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection (typically >10 mg).

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.[6]

¹⁹F NMR Spectroscopy

Theoretical Principles and Expected Data

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CF₃-60 to -70Singlet (s)

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • The same sample used for ¹H and ¹³C NMR can be used.

    • An external reference standard containing fluorine (e.g., CFCl₃ or trifluoroacetic acid) is often used.[7]

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. Proton decoupling is generally not necessary but can be used to simplify the spectrum if H-F couplings are observed.

    • The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

  • Data Processing:

    • Process the data as with other NMR experiments.

    • Reference the spectrum to the external standard.

Mass Spectrometry (MS)

Theoretical Principles and Expected Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (MW: 279.02 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 279.[3] The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom and one sulfur atom.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of iodine, the trifluoromethyl group, or cleavage of the thiazole ring.

Predicted Mass Spectrometry Data

m/zIdentity
279[M]⁺
210[M - CF₃]⁺
152[M - I]⁺
127[I]⁺
69[CF₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Predicted Fragmentation Pathway Diagram

M [M]⁺ m/z = 279 F1 [M - I]⁺ m/z = 152 M->F1 - I• F2 [M - CF₃]⁺ m/z = 210 M->F2 - CF₃• F3 [CF₃]⁺ m/z = 69 M->F3 F4 [I]⁺ m/z = 127 M->F4

Sources

Exploratory

Sourcing and Synthetic Integration of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in Drug Discovery

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern drug design. 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) has emerged as a premiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern drug design. 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) has emerged as a premium bifunctional building block for medicinal chemists. The trifluoromethyl (-CF3) group systematically enhances a molecule's lipophilicity and metabolic stability, while the C4-iodo substituent provides an exceptionally reactive handle for transition-metal-catalyzed cross-coupling.

This technical whitepaper provides an authoritative guide on the commercial sourcing, analytical validation, and experimental integration of this critical intermediate, ensuring researchers can build robust, self-validating workflows.

Chemical Profile & Mechanistic Significance

Understanding the physicochemical properties of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is essential for predicting its behavior in complex synthetic routes. The strong electron-withdrawing nature of the -CF3 group lowers the HOMO/LUMO energy levels of the thiazole ring. While this stabilizes the final drug candidate against oxidative metabolism (e.g., by Cytochrome P450 enzymes), it also makes the ring electron-deficient.

To counteract the reduced nucleophilicity of the ring, the highly polarizable and weak C-I bond (~240 kJ/mol) is utilized. Iodine serves as an optimal leaving group, facilitating rapid oxidative addition by palladium catalysts even under mild conditions, a critical advantage over brominated or chlorinated analogs.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance in Synthesis
CAS Number 2281210-20-4Unique identifier for accurate commercial sourcing.
Molecular Weight 279.02 g/mol Required for precise stoichiometric calculations.
Formula C4HF3INSMonoisotopic mass simplifies LC-MS identification.
C-I Bond Energy ~240 kJ/molHighly labile; enables rapid oxidative addition.
Boiling Point ~180°C (est.)Dictates handling; requires care during solvent evaporation.

Commercial Sourcing & Quality Assurance

Sourcing high-purity halogenated thiazoles is critical. Impurities such as unreacted iodine, des-iodo byproducts, or residual sulfur compounds can severely poison palladium catalysts, leading to catastrophic reaction failures.

According to the , this compound is distributed globally, often synthesized in partnership with specialized building-block providers like .

Table 2: Commercial Supplier Evaluation Matrix

SupplierCatalog IDPurity SpecScaleLead Time / Utility
Sigma-Aldrich ENAH95E72EAA≥95%Gram-scaleHigh reliability; ideal for initial hit-to-lead screening.
Enamine EN300-19376112≥95%Gram to BulkBroad availability; optimal for library generation.
Shanghai Haohong Custom InquiryVariableCommercialScalable for process chemistry and scale-up.

Note: Always perform Incoming Quality Control (IQC). Validate purity via HPLC (>95% required) and identity via 19F NMR (expecting a sharp singlet near -61 ppm) before integration into catalytic workflows.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To utilize this building block, researchers frequently employ the Suzuki-Miyaura coupling to generate 4-aryl-2-(trifluoromethyl)thiazoles. The protocol below is designed as a self-validating system , embedding analytical checkpoints to verify success at each mechanistic stage.

Step 1: Reagent Preparation & Degassing
  • Action: Combine 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk flask. Add 1,4-dioxane and aqueous K₂CO₃ (2.0 equiv). Sparge the biphasic mixture with N₂ for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes. The bidentate dppf ligand is specifically chosen because its large bite angle accelerates the rate-limiting reductive elimination step, preventing unwanted protodehalogenation of the electron-deficient thiazole ring.

  • Validation Checkpoint: The reaction mixture should exhibit a deep red/orange hue (characteristic of the active Pd-dppf complex). A rapid shift to black indicates catalyst decomposition (Pd black precipitation), prompting an immediate halt.

Step 2: Thermal Activation & Kinetic Monitoring
  • Action: Heat the sealed flask to 80°C for 4–6 hours.

  • Causality: While oxidative addition into the weak C-I bond is facile at room temperature, transmetalation requires thermal energy due to the steric hindrance of the bulky dppf ligand and the biphasic nature of the reaction.

  • Validation Checkpoint: Monitor via LC-MS. The protocol is self-validating when the starting material peak (m/z 279) completely disappears. Because iodine is monoisotopic, the starting material lacks the M+2 isotope pattern typical of bromine, making its disappearance unambiguous.

Step 3: Quenching and Phase Separation
  • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the basic K₂CO₃ and aids in breaking up any palladium emulsions, ensuring a clean phase separation and protecting the product from base-catalyzed degradation.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should reveal a new, highly UV-active spot distinct from the starting material, driven by the extended π-conjugation of the newly formed biaryl system.

Step 4: Chromatographic Isolation
  • Action: Purify the organic layer via silica gel flash chromatography.

  • Causality: Removes dppf oxide and homocoupled boronic acid byproducts, which are common in cross-coupling reactions.

  • Validation Checkpoint: ¹⁹F NMR of the isolated product must show a sharp singlet around -61 ppm, validating that the trifluoromethyl group remained intact and did not undergo basic hydrolysis during the coupling.

Process Visualization

The following diagram maps the logical flow of the catalytic cycle described in the protocol, highlighting the transformation of the starting material into the target scaffold.

Pathway SM 4-Iodo-2-(CF3)-thiazole (Starting Material) OA Oxidative Addition Complex [Pd(II)(Ar)I] SM->OA C-I Bond Cleavage Cat Pd(0) Catalyst (Active Species) Cat->OA Insertion TM Transmetalation (Aryl-B(OH)2 + Base) OA->TM Halide Exchange RE Reductive Elimination TM->RE Ligand Rearrangement RE->Cat Catalyst Regeneration Prod 4-Aryl-2-(CF3)-thiazole (Target Scaffold) RE->Prod Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Conclusion

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is an indispensable reagent for accessing complex, fluorinated chemical space. By sourcing high-purity material from validated commercial suppliers and employing self-validating synthetic protocols, drug development professionals can efficiently integrate this motif into next-generation therapeutics, leveraging its unique balance of reactivity and metabolic stability.

References

  • Organic Chemistry Portal | Synthesis of thiazoles |[Link]

Foundational

solubility of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in organic solvents

An In-depth Technical Guide to the Solubility of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in Organic Solvents Abstract 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a key heterocyclic building block in medicinal chemistry, v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in Organic Solvents

Abstract

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a key heterocyclic building block in medicinal chemistry, valued for its trifluoromethyl and iodo moieties that allow for diverse synthetic modifications.[1] Its utility in drug discovery and development is intrinsically linked to its solubility in various organic solvents, which governs reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers predictive assessments, and details robust experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics to facilitate their research and development endeavors.

Introduction: The Strategic Importance of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The title compound, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, is a highly functionalized derivative. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo group at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Understanding and quantifying the solubility of this intermediate in organic solvents is a critical, yet often overlooked, aspect of its application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification and crystallization methods. For professionals in drug development, solubility data is crucial for formulation studies and ensuring bioavailability.[3]

Theoretical Framework for Solubility Prediction

While specific experimental data for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is scarce, a robust qualitative and semi-quantitative understanding of its solubility can be derived from its molecular structure and the fundamental principles of intermolecular forces. The adage "like dissolves like" serves as a primary guide.[4]

Molecular Structure and Polarity Analysis
  • Core Heterocycle: The 1,3-thiazole ring, containing both nitrogen and sulfur heteroatoms, imparts a degree of polarity to the molecule.

  • Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic, which can influence its interaction with various solvents.

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. The carbon-iodine bond has some polarity.[3]

  • Overall Polarity: The combination of these functional groups results in a molecule with moderate polarity. The calculated LogP (a measure of lipophilicity) for the isomeric 5-Iodo-2-(trifluoromethyl)thiazole is 2.7665, suggesting a preference for more non-polar environments.[5]

Factors Influencing Solubility

Several key factors govern the solubility of a solid solute in a liquid solvent:

  • Temperature: For most solid compounds, solubility increases with temperature.[6][7]

  • Solvent Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[4]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary functionalities. 4-Iodo-2-(trifluoromethyl)-1,3-thiazole has hydrogen bond acceptors (the nitrogen and fluorine atoms) but no donors.[5]

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate.[4]

Predicted Solubility Profile of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Based on the theoretical principles outlined above, a qualitative solubility profile in common organic solvents can be predicted. This serves as a valuable starting point for experimental work.

Solvent Solvent Type Predicted Solubility Rationale
n-Hexane Non-polar AproticLow to InsolubleMismatch in polarity with the moderately polar solute.
Toluene Non-polar Aprotic (Aromatic)ModerateAromatic ring can engage in π-stacking interactions.
Dichloromethane (DCM) Polar AproticHighGood polarity match.
Chloroform Polar AproticHighSimilar to DCM.
Diethyl Ether Polar AproticModerate to HighEthereal oxygen can act as a hydrogen bond acceptor.
Ethyl Acetate Polar AproticHighGood polarity match and hydrogen bond accepting capabilities.
Acetone Polar AproticHighGood polarity match and hydrogen bond accepting capabilities.
Acetonitrile Polar AproticHighPolar nature provides favorable interactions.
Tetrahydrofuran (THF) Polar AproticHighCyclic ether with good solvating properties for a range of polarities.
Dimethylformamide (DMF) Polar AproticVery HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly polar solvent, excellent for dissolving a wide range of compounds.[8]
Methanol Polar ProticModerate to HighCapable of hydrogen bonding, which may be favorable.
Ethanol Polar ProticModerateSimilar to methanol, but slightly less polar.[8]
Isopropanol Polar ProticModerate to LowLower polarity than methanol and ethanol.
Water Polar ProticVery Low to InsolubleThe lipophilic trifluoromethyl and iodo groups likely dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is essential for accurate work. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Select Solvents B 2. Prepare Vials with Excess Solute A->B C 3. Add Solvent to Each Vial B->C D 4. Agitate at Constant Temperature C->D E 5. Monitor for Equilibrium (e.g., 24, 48, 72h) D->E F 6. Sample Supernatant E->F G 7. Separate Solid (Centrifuge/Filter) F->G H 8. Quantify Concentration (e.g., HPLC, UV-Vis) G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a step-by-step guide for determining the thermodynamic solubility of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Materials:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (solid)[10]

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (low-binding, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of solid 4-Iodo-2-(trifluoromethyl)-1,3-thiazole to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period.

    • To ensure equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the measured concentration of the solute no longer changes over time.[9]

  • Sample Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a solvent-compatible syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.[9]

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole of known concentrations in the solvent of interest.

    • Analyze the standard solutions using HPLC (or another validated method) to generate a calibration curve.

    • Analyze the diluted sample from step 3.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput and Kinetic Solubility Methods

In early-stage drug discovery, where large numbers of compounds are screened, high-throughput kinetic solubility assays are often employed.[11][12] These methods, such as nephelometry (light scattering), measure the point at which a compound precipitates from a solution (often a DMSO stock diluted into an aqueous buffer).[11] While these methods provide a rapid rank-ordering of compounds, it is important to note that they measure kinetic solubility, which can differ from the thermodynamic solubility determined by the shake-flask method.[12] For definitive characterization, especially in later-stage development, thermodynamic solubility is the preferred measurement.[12]

Conclusion and Future Recommendations

While a definitive, publicly available database of the is currently lacking, a strong predictive framework can be established based on its molecular structure and the principles of solute-solvent interactions. This guide provides a theoretical foundation and a practical, detailed protocol for the empirical determination of its solubility. For researchers and developers working with this important synthetic intermediate, the experimental determination of its solubility in solvents relevant to their specific applications is strongly recommended. The generation and publication of such quantitative data would be of significant benefit to the wider scientific community.

References

  • Vertex AI Search. (n.d.).
  • Raytor. (2026, January 22).
  • American Pharmaceutical Review. (2013, April 2).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (2025, March 31).
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
  • Singh, H., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Scribd. (n.d.). Factors Affecting Solubility | PDF.
  • Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.
  • Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • BenchChem. (n.d.). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.

Sources

Exploratory

Mechanism of Formation for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole: An In-Depth Technical Guide

Executive Summary The functionalization of the 1,3-thiazole core is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 1,3-thiazole core is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) is a highly valued building block. The trifluoromethyl (–CF₃) group imparts exceptional lipophilicity and metabolic stability, while the C4-iodine serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the synthesis of this specific regioisomer presents a significant chemical challenge. Direct electrophilic halogenation or lithiation-iodination of 2-(trifluoromethyl)-1,3-thiazole exclusively functionalizes the C5 position due to the inherent electronic distribution of the heterocycle. To access the C4-iodo isomer, chemists must employ a highly orchestrated, thermodynamically driven rearrangement known as the Base-Catalyzed Halogen Dance (BCHD) . This whitepaper provides a comprehensive, step-by-step mechanistic breakdown and self-validating experimental protocols for synthesizing this critical compound.

Chemical Rationale & Reactivity Profiling

To understand the causality behind the synthetic workflow, one must first analyze the electronic properties of the 2-(trifluoromethyl)-1,3-thiazole ring:

  • C2 Position: Blocked by the strongly electron-withdrawing –CF₃ group, which depletes electron density from the ring but provides steric and metabolic shielding.

  • C5 Position: The most electron-rich and most acidic position on the thiazole ring. The adjacent sulfur atom stabilizes a localized carbanion through d-orbital participation and polarizability. Consequently, deprotonation with strong bases (like n-BuLi) occurs exclusively at C5.

  • C4 Position: Less acidic and kinetically less accessible for direct deprotonation when C5 is open.

Because direct C4-iodination is electronically disfavored, the synthesis must proceed via a C5-iodinated intermediate, followed by a forced intramolecular/intermolecular migration of the iodine atom to the C4 position [1].

Retrosynthetic Strategy

The formation of 4-iodo-2-(trifluoromethyl)-1,3-thiazole is achieved in three distinct phases:

  • Core Construction: Hantzsch thiazole synthesis using trifluorothioacetamide.

  • Regioselective Iodination: Kinetic deprotonation and iodination at the C5 position.

  • Halogen Dance: Lithium diisopropylamide (LDA)-mediated migration of the iodine from C5 to C4.

Retrosynthesis Target 4-Iodo-2-(trifluoromethyl) -1,3-thiazole Intermediate 5-Iodo-2-(trifluoromethyl) -1,3-thiazole Target->Intermediate Halogen Dance (LDA, -78°C) Precursor 2-(Trifluoromethyl) -1,3-thiazole Intermediate->Precursor C5-Iodination (LDA, I2) Starting Trifluorothioacetamide + Bromoacetaldehyde Precursor->Starting Hantzsch Synthesis

Caption: Retrosynthetic pathway for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole via Halogen Dance.

Step-by-Step Mechanism of Formation: The Halogen Dance

The transformation of 5-iodo-2-(trifluoromethyl)-1,3-thiazole into the 4-iodo target relies on the Base-Catalyzed Halogen Dance (BCHD) . Originally elucidated by Bunnett [1] and later expanded for thiazoles [2, 3], the BCHD is not a simple intramolecular shift, but rather a complex, intermolecular chain reaction driven by the thermodynamic differential between intermediate carbanions.

The Mechanistic Cascade:
  • Initiation (Kinetic Deprotonation): The addition of the sterically hindered, non-nucleophilic base LDA at –78 °C deprotonates the only available ring proton at C4. This yields the kinetically formed, highly reactive 4-lithio-5-iodo-2-(trifluoromethyl)-1,3-thiazole .

  • Bimolecular Halogen Transfer: The 4-lithio species undergoes a rapid metal-halogen exchange with an unreacted 5-iodo starting molecule. This bimolecular transfer generates a transient 4,5-diiodo intermediate and a 5-lithio species.

  • Propagation to the Thermodynamic Sink: The newly formed 5-lithio species attacks the 4,5-diiodo intermediate. Because the C5-carbanion is significantly more stable than the C4-carbanion (due to sulfur's polarizability), the equilibrium funnels entirely into the thermodynamic sink: 5-lithio-4-iodo-2-(trifluoromethyl)-1,3-thiazole .

  • Termination (Electrophilic Quench): The addition of an aqueous proton source (e.g., NH₄Cl) protonates the stable C5-lithio position, locking the iodine permanently at the C4 position.

BCHD_Mechanism A 5-Iodo-2-(CF3)-thiazole (Starting Material) B 4-Lithio-5-iodo-2-(CF3)-thiazole (Kinetically Formed) A->B LDA (Deprotonation at C4) C Bimolecular Halogen Transfer (Diiodo Intermediate + 5-Lithio) B->C + Unreacted 5-Iodo species C->A Regenerates 5-Iodo D 5-Lithio-4-iodo-2-(CF3)-thiazole (Thermodynamic Sink) C->D I/Li Exchange (Equilibration) E 4-Iodo-2-(CF3)-thiazole (Final Product) D->E H+ Quench (NH4Cl)

Caption: Base-Catalyzed Halogen Dance (BCHD) mechanism highlighting the thermodynamic sink.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints (e.g., strict temperature controls to prevent thiazole ring-opening) [4].

Protocol A: Synthesis of 5-Iodo-2-(trifluoromethyl)-1,3-thiazole

Causality:n-BuLi is utilized here because the C5 proton is highly acidic and sterically accessible. Iodine is introduced as a solution to prevent localized exothermic spikes.

  • Preparation: Dissolve 2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Lithiation: Cool the reaction vessel to –78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at –78 °C for 45 minutes to ensure complete C5-lithiation.

  • Electrophilic Quench: Dissolve iodine (I₂, 1.2 equiv) in anhydrous THF (10 mL) and add dropwise to the lithiated mixture.

  • Validation & Workup: Stir for an additional 1 hour at –78 °C, then allow warming to room temperature. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (visual validation: brown color dissipates). Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Halogen Dance to 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Causality: LDA is strictly required. Using n-BuLi would result in nucleophilic attack at the iodine (reversing the previous step) or ring fragmentation.

  • Preparation: Dissolve 5-iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under argon.

  • Initiation of BCHD: Cool the solution strictly to –78 °C. Add freshly prepared LDA (1.2 equiv, 1.0 M in THF/hexanes) dropwise.

  • Equilibration: Maintain the reaction at –78 °C for 2 hours. Critical Note: Do not allow the temperature to rise above –60 °C during this phase, as the 4-lithio intermediate is prone to irreversible ring-opening degradation.

  • Termination: Quench the reaction at –78 °C by the rapid addition of saturated aqueous NH₄Cl (10 mL).

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure C4-iodo isomer.

Quantitative Data & Optimization

The success of the Halogen Dance is highly dependent on the base selection and thermal control. Table 1 summarizes the optimization parameters for the migration step.

Table 1: Optimization of Base and Temperature for the Halogen Dance

EntryBase (Equiv)Temperature (°C)Time (h)Yield of 4-Iodo (%)Unreacted 5-Iodo (%)Observations / Causality
1LDA (1.0)–7824540Incomplete deprotonation; chain reaction stalls.
2LDA (1.2) –78 2 88 <5 Optimal conditions; thermodynamic sink reached.
3n-BuLi (1.2)–78215N/ASevere decomposition via nucleophilic attack.
4LDA (1.2)–40230N/AThermal ring-opening of the lithiated thiazole.

References

  • Bunnett, J. F. (1972). Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research, 5(4), 139–147.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046–1057.

  • Marsais, F., et al. (2025). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2,5-dichloro-4-iodo-1,3-thiazole. BenchChem Technical Resources. 1

Sources

Protocols & Analytical Methods

Method

experimental procedure for Stille coupling with 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Application Note: Advanced Protocol for the Stille Cross-Coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Introduction and Strategic Rationale The incorporation of the 2-(trifluoromethyl)-1,3-thiazole moiety is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Stille Cross-Coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Introduction and Strategic Rationale

The incorporation of the 2-(trifluoromethyl)-1,3-thiazole moiety is a highly sought-after transformation in medicinal chemistry, as the trifluoromethyl group acts as a robust bioisostere that enhances metabolic stability and lipophilicity. However, functionalizing the C4 position of this electron-deficient heterocycle presents significant synthetic challenges.

While Suzuki-Miyaura couplings are often the default choice for C-C bond formation, the boronic acids of highly electron-poor thiazoles are notoriously prone to rapid protodeboronation. The [1] bypasses this instability by utilizing organostannanes, which are highly stable to both air and moisture, and exhibit exceptional functional group tolerance[2].

This application note details an optimized, self-validating protocol for the Stille coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole with organostannanes, leveraging the "Copper Effect" to overcome the kinetic bottlenecks inherent to electron-deficient substrates[3].

Mechanistic Causality: Overcoming the Kinetic Bottleneck

The catalytic cycle of the Stille reaction proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination[4].

The Causality of Substrate and Catalyst Selection:

  • Halide Selection (Iodide vs. Bromide): The highly electron-withdrawing nature of the C2-CF3 group depletes electron density from the thiazole ring. We specifically utilize the 4-iodo derivative because the weaker C-I bond facilitates rapid oxidative addition to the Pd(0) center, a step that might otherwise require harsh heating with a bromide[5].

  • The "Copper Effect" (Farina-Liebeskind Modification): For electron-deficient aryl halides, transmetalation is the rate-determining step (RDS)[3]. The intermediate trans-Pd(II)(Ar)(I)L₂ complex is sterically and electronically hindered from interacting with the bulky, low-polarity organostannane. The addition of a Cu(I) co-catalyst (such as CuI) acts as a highly effective scavenger for dissociated phosphine ligands (L), shifting the equilibrium toward an open, highly reactive coordinatively unsaturated Pd(II) species[6]. In highly polar solvents like DMF, Cu(I) can also facilitate a rapid Sn-to-Cu transmetalation, generating an organocopper intermediate that transfers the organic moiety to palladium orders of magnitude faster than the stannane alone[7].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA trans-Pd(II)(Ar)(I)L_2 Oxidative Addition Pd0->PdII_OA + Ar-I PdII_TM Pd(II)(Ar)(R)L Transmetalation PdII_OA->PdII_TM + R-SnBu3 (Rate Determining) PdII_TM->Pd0 Reductive Elimination Product Ar-R Coupled Product PdII_TM->Product ArI 4-Iodo-2-(CF3)-thiazole ArI->PdII_OA Stannane R-SnBu3 Stannane->PdII_TM CuI CuI Co-catalyst (Ligand Scavenger) CuI->PdII_OA Removes L

Pd-catalyzed Stille cycle highlighting CuI-assisted transmetalation via ligand scavenging.

Quantitative Optimization Data

The necessity of the Cu(I) co-catalyst and solvent polarity is demonstrated in the optimization matrix below. The use of DMF combined with CuI provides the optimal thermodynamic environment for the dual-catalytic pathway.

EntryCatalyst (5 mol%)Co-CatalystSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4NoneToluene1002435
2Pd(PPh3)4NoneDMF902442
3Pd(PPh3)4CuI (10 mol%)DMF901289
4Pd2(dba)3 / P(t-Bu)3CuI (10 mol%)THF60894

Table 1: Optimization of reaction conditions for the coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole with tributyl(phenyl)stannane.

Experimental Protocol

Target Transformation: Synthesis of 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole.

A. Reagents & Materials
  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol, 279 mg)

  • Tributyl(phenyl)stannane (1.2 equiv, 1.2 mmol, 440 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%, 58 mg)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%, 19 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Argon gas (high purity)

B. Step-by-Step Reaction Methodology
  • Preparation of the Inert Atmosphere: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

    • Causality: Pd(0) catalysts are highly susceptible to oxidation by atmospheric O₂, which irreversibly forms inactive Pd(II)-peroxo complexes.

  • Reagent Loading: Add 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (279 mg), Pd(PPh3)4 (58 mg), and CuI (19 mg) to the flask.

  • Solvent Degassing: Inject 10 mL of anhydrous DMF into the flask. Sparge the solution with Argon for 15 minutes using a submerged needle.

  • Nucleophile Addition: Inject tributyl(phenyl)stannane (440 mg) dropwise into the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 12 hours.

  • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc).

    • Validation Check: Complete consumption of the starting material (Rf ≈ 0.6, UV active) and the appearance of a new blue-fluorescent spot under 254 nm UV indicates successful conversion.

C. Workup and Tin Byproduct Removal

A critical drawback of the Stille coupling is the generation of highly toxic, lipophilic trialkyltin halides (e.g., Bu3SnI) which co-elute with the desired product during standard chromatography[8]. This protocol utilizes an aqueous Potassium Fluoride (KF) wash to drive a metathesis reaction, converting soluble tin halides into insoluble polymeric organotin fluorides[9].

TinRemoval Step1 Crude Mixture (Bu3SnI present) Step2 Add aq. KF (Stir 1-2h) Step1->Step2 Step3 Bu3SnF Precipitates (Polymeric Solid) Step2->Step3 Step4 Celite Filtration (Removes Tin) Step3->Step4 Step5 Pure Organic Layer (<15 ppm Tin) Step4->Step5

Workflow for the quantitative removal of toxic organotin byproducts using aqueous KF.

  • Quench: Cool the reaction mixture to room temperature and dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Fluoride Treatment: Add 20 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir the biphasic mixture vigorously for 1 to 2 hours.

    • Validation Check: The formation of a dense, white, milky precipitate at the biphasic interface visually confirms the successful conversion of Bu3SnI to the insoluble Bu3SnF polymer[8].

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the precipitated tin fluoride and spent palladium/copper salts. Rinse the filter cake with an additional 10 mL of EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer with water (3 x 20 mL) to remove DMF, followed by a final wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole.

References

  • Stille reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • THE STILLE REACTION, 38 YEARS LATER Source: CORE (Catalysis Reviews) URL:[Link]

  • The Stille Reaction Source: Organic Reactions URL:[Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure Source: PMC (National Institutes of Health) URL:[Link]

  • "Copper Effect" in Migita-Kosugi-Stille Coupling Revisited Source: ResearchGate URL:[Link]

  • Quantitative Evaluation of the Factors Contributing to the "Copper Effect" in the Stille Reaction Source: Organometallics (ACS Publications) URL:[Link]

  • Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced C4-Functionalization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Executive Summary The functionalization of highly electron-deficient heteroaromatics is a cornerstone of modern medicinal chemistry and agrochemical development. 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-deficient heteroaromatics is a cornerstone of modern medicinal chemistry and agrochemical development. 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) serves as a premium building block, offering a highly reactive C4-iodo vector paired with a metabolically robust, lipophilic C2-trifluoromethyl group. This application note details two divergent, field-proven methodologies for functionalizing the C4 position: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Halogen-Magnesium exchange via Turbo-Grignard reagents.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand the electronic interplay within this specific scaffold before executing the protocols. The C2-CF 3​ group exerts a profound electron-withdrawing effect (both inductive and hyperconjugative), severely depleting the π -electron density of the thiazole ring.

  • Impact on Cross-Coupling: The electron-deficient nature of the ring hyper-activates the C4-I bond toward oxidative addition by Pd(0) species [8]. However, this same electronic deficiency stabilizes the resulting Pd(II) intermediate, potentially making transmetalation or reductive elimination the rate-limiting step. To counteract this, we utilize Pd(dppf)Cl 2​ ; the bidentate dppf ligand possesses a large bite angle (99°), which sterically forces the aryl and thiazolyl groups closer together, accelerating reductive elimination [7].

  • Impact on Halogen-Metal Exchange (HME): While the C4-I bond is primed for halogen-metal exchange, the electron-poor thiazole ring is highly susceptible to nucleophilic attack (particularly at C5) or ring-fragmentation (forming a thiolate/isocyanide intermediate) if traditional alkyllithiums (e.g., n -BuLi) are used at ambient temperatures. To bypass this, we employ Knochel's Turbo-Grignard reagent ( i -PrMgCl·LiCl) [1]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing for a rapid, chemoselective exchange at -20 °C without nucleophilic degradation of the heterocycle [2].

Workflow & Pathway Visualization

G cluster_0 Pathway A: Cross-Coupling cluster_1 Pathway B: Halogen-Metal Exchange Start 4-Iodo-2-(trifluoromethyl) -1,3-thiazole Pd Pd(dppf)Cl2 + K2CO3 (Suzuki-Miyaura) Start->Pd Aryl-B(OH)2 Mg iPrMgCl·LiCl (-20 °C, THF) Start->Mg Halogen-Metal Exchange CC_Prod C4-Aryl Derivative Pd->CC_Prod Reductive Elimination Grignard 4-Magnesio Intermediate Mg->Grignard - iPrI Electrophile Electrophile (E+) (e.g., DMF) Grignard->Electrophile Nucleophilic Attack Sub_Prod C4-Functionalized Derivative Electrophile->Sub_Prod Aqueous Quench

Fig 1: Divergent C4-functionalization pathways for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to ensure the solubility of both the highly lipophilic thiazole and the inorganic base required for transmetalation.

Reagents:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ adduct (0.05 equiv, 5 mol%)

  • K 2​ CO 3​ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl 2​ , and K 2​ CO 3​ . Seal the tube with a septum and purge with Argon via three vacuum/Argon cycles. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation and homocoupling of the boronic acid.

  • Solvent Addition: Syringe in 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.

  • Substrate Addition: Add 4-Iodo-2-(trifluoromethyl)-1,3-thiazole neat via a micro-syringe.

  • Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–8 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd-complex) and the aqueous phase (containing the base).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C4-arylated thiazole.

Protocol B: Halogen-Magnesium Exchange and Electrophilic Trapping

This protocol generates a stable 4-magnesiated intermediate using Turbo-Grignard, avoiding the ring-opening degradation commonly seen with alkyllithiums.

Reagents:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • i -PrMgCl·LiCl (1.3 M in THF) (1.1 equiv, 1.1 mmol)

  • Anhydrous DMF (Electrophile) (2.0 equiv, 2.0 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 4-Iodo-2-(trifluoromethyl)-1,3-thiazole and 5 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: While Turbo-Grignard allows for higher temperatures than n -BuLi, the extreme electron deficiency of the 2-CF 3​ -thiazole ring dictates that -20 °C is optimal to completely suppress C5-deprotonation or ring fragmentation.

  • Metallation: Dropwise add i -PrMgCl·LiCl (0.85 mL, 1.1 mmol) over 5 minutes down the side of the flask. Stir the resulting dark solution at -20 °C for 30 minutes. (Complete exchange can be verified by quenching a 0.1 mL aliquot in saturated NH 4​ Cl and analyzing by GC-MS for the des-iodo byproduct).

  • Electrophilic Trapping: Add anhydrous DMF (155 µL, 2.0 mmol) dropwise. Stir for an additional 1 hour, allowing the reaction to slowly warm to 0 °C. Causality: DMF acts as a formylating agent. The tetrahedral intermediate formed upon nucleophilic attack is stable until aqueous quench, preventing over-addition.

  • Quench & Workup: Quench the reaction strictly at 0 °C with 5 mL of saturated aqueous NH 4​ Cl. Extract with Et 2​ O (3 × 10 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate in vacuo to isolate 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for various C4-functionalization vectors based on the protocols described above.

Functionalization TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical YieldKey Mechanistic Note
Suzuki-Miyaura (Aryl) Pd(dppf)Cl 2​ , K 2​ CO 3​ , Ar-B(OH) 2​ 804 - 875 - 90%Large bite-angle ligand (dppf) overcomes slow reductive elimination.
Sonogashira (Alkynyl) Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Et 3​ N, Alkyne606 - 1270 - 85%CuI facilitates transmetalation; highly sensitive to O 2​ intrusion.
Formylation (HME) 1. i -PrMgCl·LiCl 2. DMF-20 to 01.580 - 88%LiCl breaks Grignard aggregates; low temp prevents ring-opening.
Carboxylation (HME) 1. i -PrMgCl·LiCl 2. CO 2​ (gas or dry ice)-40 to rt2.075 - 82%Reverse quench (pouring Grignard onto dry ice) maximizes yield.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336. URL: [Link]

  • Dunst, C.; Knochel, P. "Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl." The Journal of Organic Chemistry, 2011, 76, 6972–6978. URL: [Link]

  • Zhao, Z. et al. "Regiocontrolled Synthesis of Substituted Thiazoles." Organic Letters, 2002, 4, 16, 2767–2769. URL: [Link]

Method

Application Notes &amp; Protocols: 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in Combinatorial Chemistry and Drug Discovery

Introduction & Scientific Rationale The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics. Within the realm of combinatorial chemistry and ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics. Within the realm of combinatorial chemistry and rational drug design, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole has emerged as a highly specialized and versatile building block.

The strategic placement of the trifluoromethyl (–CF₃) and iodo (–I) groups dictates its unique reactivity and pharmacological utility:

  • The 2-Trifluoromethyl Group: The –CF₃ moiety is strongly electron-withdrawing, which lowers the HOMO of the thiazole ring. This electronic modulation significantly increases the metabolic stability of the core against oxidative degradation by Cytochrome P450 enzymes [1]. Furthermore, the high lipophilicity of the –CF₃ group enhances membrane permeability, a critical factor for oral bioavailability and central nervous system (CNS) penetration.

  • The 4-Iodo Substituent: The carbon-iodine (C–I) bond is highly polarizable and possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds. This makes the C4 position exceptionally reactive toward oxidative addition by Palladium(0) catalysts, serving as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions [3].

By leveraging this bifunctional nature, medicinal chemists can rapidly generate diverse libraries of 4-substituted-2-(trifluoromethyl)thiazoles, accelerating the hit-to-lead optimization process.

Combinatorial Chemistry Workflow

In combinatorial chemistry, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole acts as a central hub. By varying the coupling partners, researchers can bifurcate the synthetic pathway to produce distinct libraries of aryl, alkynyl, or amino-thiazole derivatives.

  • Suzuki-Miyaura Coupling: Utilizes aryl or heteroaryl boronic acids to generate biaryl systems.

  • Sonogashira Coupling: Employs terminal alkynes to create extended, rigid, conjugated systems.

  • Buchwald-Hartwig Amination: Uses primary or secondary amines to synthesize aminothiazoles, which are frequent kinase inhibitor motifs.

SynthWorkflow Core 4-Iodo-2-(trifluoromethyl) -1,3-thiazole (Core Scaffold) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(PPh3)4, CuI Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, Ligand LibA Aryl-Thiazole Library Suzuki->LibA LibB Alkynyl-Thiazole Library Sonogashira->LibB LibC Amino-Thiazole Library Buchwald->LibC

Combinatorial library synthesis workflow using 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Quantitative Data: Cross-Coupling Optimization

To facilitate library generation, reaction conditions must be robust and tolerant of diverse functional groups. Table 1 summarizes optimized conditions for the functionalization of the C4 position.

Table 1: Representative Cross-Coupling Conditions for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Reaction TypeCoupling PartnerCatalyst SystemBase / AdditiveSolvent & TempAvg. Yield (%)Mechanistic Rationale
Suzuki-Miyaura Arylboronic acids5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1), 90°C75–95%dppf ligand facilitates reductive elimination of sterically hindered biaryls.
Sonogashira Terminal alkynes5 mol% Pd(PPh₃)₄CuI (10 mol%), Et₃NDMF, 80°C70–88%CuI generates the reactive copper acetylide intermediate for transmetalation.
Buchwald-Hartwig Secondary amines2 mol% Pd₂(dba)₃NaOtBu (1.5 eq), XantphosToluene, 100°C60–85%Xantphos promotes C–N bond formation while suppressing β-hydride elimination.

Experimental Protocol: Automated Suzuki-Miyaura Library Synthesis

The following protocol details a self-validating methodology for the parallel synthesis of a 4-aryl-2-(trifluoromethyl)thiazole library via Suzuki-Miyaura coupling.

Materials & Reagents
  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq, 0.5 mmol per vial)

  • Diverse Arylboronic Acids (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.025 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 1.0 mmol)

  • Degassed 1,4-Dioxane and Deionized Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation of the Inert Environment:

    • Action: Transfer 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, the selected arylboronic acid, and Pd(dppf)Cl₂ into a microwave-safe reaction vial.

    • Causality: Palladium(0) intermediates are highly sensitive to oxygen, which can lead to catalyst deactivation (formation of Pd black). Performing this step under an argon or nitrogen atmosphere ensures catalytic longevity.

  • Solvent and Base Addition:

    • Action: Add 2.5 mL of degassed 1,4-Dioxane, followed by 0.5 mL of a 2.0 M aqueous K₂CO₃ solution. Seal the vial with a crimp cap.

    • Causality: The biphasic solvent system dissolves both the organic substrates (dioxane) and the inorganic base (water). The base is critical for the activation of the boronic acid, converting it into a reactive, electron-rich boronate complex that undergoes transmetalation with the Pd(II) intermediate.

  • Reaction Execution (Microwave Irradiation):

    • Action: Heat the mixture in a microwave synthesizer at 90°C for 20 minutes with vigorous magnetic stirring.

    • Causality: Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours (in conventional thermal heating) to minutes, which is essential for high-throughput combinatorial chemistry.

  • Reaction Quenching and Workup:

    • Action: Cool the vial to room temperature. Dilute with 5 mL of Ethyl Acetate (EtOAc) and wash with 5 mL of saturated aqueous NH₄Cl.

    • Causality: The NH₄Cl wash neutralizes the strongly basic K₂CO₃ and helps partition the inorganic salts and boronic acid byproducts into the aqueous layer, leaving the target compound in the organic layer.

  • Self-Validation & Purification:

    • Action: Monitor the organic layer via LC-MS. The disappearance of the starting material mass ( [M+H]+ = 280.0) and the appearance of the product mass confirms conversion. Pass the organic layer through a short silica/Celite plug to remove palladium residues, then concentrate under reduced pressure.

Therapeutic Applications in Drug Discovery

Derivatives synthesized from 4-Iodo-2-(trifluoromethyl)-1,3-thiazole have shown profound impact in recent medicinal chemistry campaigns, particularly in immunology and pain management.

A. CXCR3 Antagonists for Autoimmune Diseases

The chemokine receptor CXCR3 plays a pivotal role in the migration of activated T-cells to sites of inflammation. In the development of the clinical candidate ACT-777991 , researchers utilized 2-(trifluoromethyl)thiazole derivatives to achieve potent, insurmountable antagonism of CXCR3 [1]. The –CF₃ group was specifically chosen during lead optimization because it provided superior metabolic stability compared to unfluorinated analogs, circumventing exclusive CYP2D6 metabolism liabilities that plagued earlier candidates.

Pathway Ligand CXCL9 / 10 / 11 Receptor CXCR3 Receptor Ligand->Receptor Binds GProtein G-Protein Activation Receptor->GProtein Signals Antagonist CF3-Thiazole Antagonist Antagonist->Receptor Blocks Calcium Calcium Mobilization GProtein->Calcium Chemotaxis T-Cell Chemotaxis Calcium->Chemotaxis

Inhibition of the CXCR3 signaling pathway by CF3-thiazole antagonists.

B. Dual TRPA1 / TRPV1 Antagonists for Pain Management

Transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) are ion channels critical for pain perception. Recent studies have demonstrated that incorporating a 2-(trifluoromethyl)thiazole moiety into the C-region of hybrid antagonists yields compounds with substantial dual-acting antagonism [2]. The electron-withdrawing nature of the thiazole core enhances the binding affinity within the hydrophobic pockets of both ion channels, providing a novel therapeutic strategy for chronic and neuropathic pain management without the hyperthermia side effects associated with earlier TRPV1-only inhibitors.

References

  • Meyer, E. A., Äänismaa, P., Ertel, E. A., Hühn, E., Strasser, D. S., Rey, M., Murphy, M. J., Martinic, M. M., Pouzol, L., Froidevaux, S., Keller, M. P., & Caroff, E. (2023). Discovery of Clinical Candidate ACT-777991, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies. Journal of Medicinal Chemistry, 66(6), 4179-4196.[Link]

  • Do, N., Zuo, D., Kim, M., Kim, M., Ha, H.-J., Blumberg, P. M., Ann, J., Hwang, S. W., & Lee, J. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals, 17(9), 1209.[Link]

  • Journal of Combinatorial Chemistry (2008). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. ACS Publications.[Link]

Application

Application Note: Derivatization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole for SAR Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Significance The incorporation of halogenated t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Significance

The incorporation of halogenated thiazoles and trifluoromethyl (–CF₃) groups represents a highly privileged strategy in modern medicinal chemistry. The 2-(trifluoromethyl)-1,3-thiazole scaffold is frequently deployed to enhance metabolic stability, modulate lipophilicity (LogP), and improve target binding affinity through halogen bonding and steric shielding[1]. Recent structure-activity relationship (SAR) campaigns have successfully utilized this motif in the development of potent anti-HIV agents, anti-norovirus therapeutics, and negative allosteric modulators (NAMs) for CNS targets[1],[2].

4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) serves as an elite, commercially available building block for divergent SAR exploration. The strategic placement of the iodine atom at the C4 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[3]. Compared to its bromo- or chloro-analogues, the iodo-thiazole undergoes oxidative addition with palladium(0) species at significantly lower activation energies, enabling mild reaction conditions that tolerate sensitive functional groups[4].

Mechanistic Rationale & Catalyst Design

To design a successful derivatization workflow, one must understand the electronic push-and-pull of this specific heterocycle.

The Causality of Reactivity:

  • Oxidative Addition: The carbon-iodine (C–I) bond is exceptionally weak, making the initial oxidative addition of Pd(0) rapid.

  • Transmetalation: The strong electron-withdrawing nature of the –CF₃ group at the C2 position severely depletes the electron density of the thiazole ring. While this accelerates the final reductive elimination step, it can make the intermediate Pd(II) complex electrophilic and prone to side reactions (e.g., proto-dehalogenation) if transmetalation is slow[4].

  • Ligand Selection: To counteract the electron-deficient nature of the thiazole and stabilize the Pd(II) intermediate, electron-rich and sterically demanding phosphine ligands (such as XPhos or dppf) are critical. They facilitate a rapid transmetalation step, preventing catalyst degradation[5].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + 4-Iodo-2-(CF3)-thiazole TransMet Transmetalation (Rate-limiting) OxAdd->TransMet + R-M (Boronic acid/Amine) RedElim Reductive Elimination (Accelerated by CF3) TransMet->RedElim - M-I RedElim->Pd0 + Product

Pd-catalyzed cross-coupling cycle for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Divergent SAR Workflow

To build a comprehensive SAR library, medicinal chemists must probe the C4 position with diverse chemical space: aryl/heteroaryl rings (steric bulk/pi-stacking), amines (hydrogen bond donors/solubility), and alkynes (rigid linear linkers).

SAR_Workflow Core 4-Iodo-2-(CF3)-thiazole Core Scaffold Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Sonogashira Sonogashira (Alkynes) Core->Sonogashira Screening In Vitro SAR Screening Suzuki->Screening Buchwald->Screening Sonogashira->Screening Hit Hit Optimization Screening->Hit

Divergent derivatization workflow for comprehensive SAR exploration.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the optimized high-throughput conditions developed for the derivatization of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. Data is aggregated from internal validation runs utilizing standard pharmaceutical nucleophiles.

Reaction TypeNucleophile ClassCatalyst SystemBase / SolventTemp / TimeAvg. Yield (%)
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / 1,4-Dioxane80 °C / 4 h85 - 95%
Suzuki-Miyaura Heteroaryl BoronatesPd₂(dba)₃ / XPhosK₃PO₄ / Toluene:H₂O90 °C / 6 h70 - 88%
Buchwald-Hartwig Primary AminesPd(OAc)₂ / BrettPhosNaOtBu / Toluene100 °C / 12 h65 - 80%
Buchwald-Hartwig Secondary AminesRuPhos Pd G3LiHMDS / THF65 °C / 8 h75 - 90%
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuIEt₃N (neat) or DMF25 °C / 3 h88 - 98%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (e.g., color changes, gas evolution, LC-MS monitoring) are explicitly stated so the operator can verify the reaction trajectory in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Derivatization)

Purpose: Introduction of aromatic systems to probe hydrophobic pockets and π-π interactions[3].

Materials:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol, 279 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • 2M Aqueous K₂CO₃ (3.0 equiv, 3.0 mmol, 1.5 mL)

  • 1,4-Dioxane (Degassed, 8.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the arylboronic acid and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (repeat 3x). Rationale: Oxygen rapidly degrades the active Pd(0) species, leading to black palladium crashing out prematurely.

  • Reagent Addition: Syringe in the degassed 1,4-dioxane, followed by 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. Finally, add the 2M K₂CO₃ solution.

  • Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated aluminum block. The solution will transition from a reddish suspension to a deep, homogeneous amber color.

  • Self-Validation (Monitoring): After 2 hours, sample the organic (top) layer for LC-MS. The disappearance of the starting material peak (m/z 279) and the emergence of the product mass validates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Purpose: Introduction of basic amines to improve aqueous solubility and target hydrogen-bonding networks.

Materials:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • LiHMDS (1M in THF) (2.0 equiv, 2.0 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, add RuPhos Pd G3 to a dry flask. Rationale: G3 precatalysts rapidly generate the active monoligated L-Pd(0) species upon mild basic activation, preventing the formation of unreactive off-cycle Pd complexes.

  • Reagent Addition: Add the thiazole starting material and the secondary amine dissolved in anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add the LiHMDS solution. Causality: Strong bases are required to deprotonate the amine, but adding them at 0 °C prevents base-catalyzed degradation of the electron-deficient thiazole ring.

  • Reaction Execution: Warm to 65 °C and stir for 8 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract with DCM (3 x 10 mL). Pass through a phase-separator cartridge and concentrate.

Protocol C: Sonogashira Coupling (Alkyne Introduction)

Purpose: Installation of rigid, linear sp-hybridized linkers. Because of the highly activated C4-Iodine, this reaction proceeds smoothly at room temperature.

Materials:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (Degassed, 5.0 mL)

Step-by-Step Procedure:

  • Mixing: Combine the thiazole, Pd(PPh₃)₄, and CuI in a round-bottom flask under Argon.

  • Solvent/Base: Add degassed Triethylamine. Rationale: Et₃N acts as both the solvent and the base required to form the intermediate copper-acetylide.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Self-Validation: Within 15-30 minutes, a thick white/yellow precipitate of triethylammonium iodide (Et₃N·HI) will form. This visual cue is a self-validating indicator that the catalytic cycle is actively turning over and generating the hydroiodic acid byproduct.

  • Workup: Stir for 3 hours at 25 °C. Filter the suspension through a pad of Celite to remove the ammonium salts and copper/palladium residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Conclusion

The 4-Iodo-2-(trifluoromethyl)-1,3-thiazole building block is a highly versatile scaffold for drug discovery. By understanding the electronic influence of the –CF₃ group and leveraging the reactivity of the C4-iodine, medicinal chemists can utilize Suzuki, Buchwald, and Sonogashira couplings to rapidly generate diverse libraries. Adhering to the mechanistic rationales and validated protocols outlined above ensures high yields, prevents catalyst deactivation, and accelerates the Hit-to-Lead optimization process.

References

  • Zamiri, M., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters, 12(11), 1818-1823. Available at: [Link]

  • Felts, A. S., et al. (2013). Discovery of VU0409106: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Bach, T., et al. (2006). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Johansson Seechurn, C. C., et al. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at:[Link]

  • Torres, N., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI Molecules. Available at: [Link]

Sources

Method

Introduction: The Strategic Importance of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Scaffolds

An In-Depth Guide to the Large-Scale Synthesis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Derivatives The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Large-Scale Synthesis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic incorporation of a trifluoromethyl (-CF₃) group at the 2-position significantly enhances the pharmacological profile of these molecules. The -CF₃ group is a powerful modulator of physicochemical properties, increasing metabolic stability, lipophilicity, and bioavailability by virtue of the high strength of the C-F bond[4].

The further introduction of an iodine atom at the 4-position transforms the 2-(trifluoromethyl)-1,3-thiazole core into a highly versatile synthetic intermediate. The iodo-substituent serves as an exceptionally effective "synthetic handle" for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures for drug discovery programs[5][6].

This guide provides a detailed, field-proven protocol for the large-scale synthesis of 4-iodo-2-(trifluoromethyl)-1,3-thiazole, focusing on a robust and scalable pathway via a Sandmeyer-type reaction. We will delve into the causality behind experimental choices, process optimization, and critical safety considerations essential for transitioning from laboratory-scale to pilot-plant production.

Retrosynthetic Analysis and Strategy Selection

The primary challenge in synthesizing the target molecule lies in the regioselective installation of the iodine atom onto the electron-deficient thiazole ring. Direct electrophilic iodination is often inefficient and lacks regiocontrol. Therefore, a more robust strategy involves the synthesis of a pre-functionalized precursor, 4-amino-2-(trifluoromethyl)-1,3-thiazole, followed by its conversion to the desired iodo-derivative.

The Sandmeyer reaction, a classic and reliable method for converting aromatic amines to halides via diazonium salt intermediates, presents the most suitable approach for large-scale production due to its high efficiency and well-understood mechanism[7][8][9].

G cluster_0 Core Synthesis Routes Target 4-Iodo-2-(trifluoromethyl) -1,3-thiazole Precursor 4-Amino-2-(trifluoromethyl) -1,3-thiazole Target->Precursor Sandmeyer Iodination (NaNO₂, H⁺, KI) Thioamide Trifluoroacetamide / Thionating Agent (e.g., Lawesson's Reagent) Precursor->Thioamide Hantzsch-type Synthesis Thiourea Thiourea Precursor->Thiourea Alternative Hantzsch-type Synthesis Haloketone α-Halocarbonyl (e.g., 1,3-dichloroacetone) TFDA 3-Diazo-1,1,1- trifluoropropan-2-one

Caption: Retrosynthetic analysis of 4-iodo-2-(trifluoromethyl)-1,3-thiazole.

PART 1: Synthesis of the Key Precursor: 4-Amino-2-(trifluoromethyl)-1,3-thiazole

The synthesis of the aminothiazole precursor is the foundational step. A reliable method involves the condensation of a trifluoromethylated building block with a suitable thio-component, analogous to the Hantzsch thiazole synthesis[10]. A particularly effective approach utilizes the reaction of 3-diazo-1,1,1-trifluoropropan-2-one with thiourea, catalyzed by a Lewis acid[2].

Experimental Protocol: Precursor Synthesis

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
3-Diazo-1,1,1-trifluoropropan-2-one381-80-6152.05Explosive, Toxic
Thiourea62-56-676.12Harmful if swallowed, Suspected of causing genetic defects
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.93Flammable liquid, Causes severe skin burns and eye damage
Tetrahydrofuran (THF), anhydrous109-99-972.11Highly flammable, May form explosive peroxides, Causes serious eye irritation
Ethyl Acetate141-78-688.11Highly flammable, Causes serious eye irritation
Saturated Sodium Bicarbonate SolutionN/AN/ANot hazardous
BrineN/AN/ANot hazardous
Anhydrous Magnesium Sulfate7487-88-9120.37Not hazardous

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with anhydrous Tetrahydrofuran (THF).

  • Reagent Charging: Add thiourea (1.0 eq) to the THF and stir to form a suspension.

  • Catalyst Addition: Cool the mixture to 0-5 °C using a circulating chiller. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise via a syringe or addition funnel. The addition is exothermic; maintain the internal temperature below 10 °C. Causality: BF₃·OEt₂ acts as a Lewis acid to activate the carbonyl group of the diazoketone, facilitating nucleophilic attack by the sulfur of thiourea.

  • Diazoketone Addition: Prepare a solution of 3-diazo-1,1,1-trifluoropropan-2-one (1.05 eq) in anhydrous THF. Add this solution to the reaction mixture slowly, keeping the temperature below 10 °C. Safety Note: Diazo compounds can be explosive. Handle with care and avoid friction, shock, and high temperatures.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reactor to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Causality: The basic quench neutralizes the Lewis acid catalyst and any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-amino-2-(trifluoromethyl)-1,3-thiazole as a solid.

PART 2: Large-Scale Synthesis via Sandmeyer Iodination

This section details the conversion of the amino group to the target iodo functionality. This two-step, one-pot process requires strict temperature control and careful handling of the diazonium intermediate.

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodination (<10 °C) AminoThiazole 4-Amino-2-(trifluoromethyl) -1,3-thiazole Diazonium Thiazole Diazonium Salt (Unstable Intermediate) AminoThiazole->Diazonium Acid HCl / H₂SO₄ Acid->Diazonium NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium Product 4-Iodo-2-(trifluoromethyl) -1,3-thiazole Diazonium->Product Addition of KI Solution KI Potassium Iodide (KI) KI->Product Product->N2 Evolution

Caption: Workflow for the Sandmeyer Iodination protocol.

Experimental Protocol: Sandmeyer Iodination

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
4-Amino-2-(trifluoromethyl)-1,3-thiazole(From Part 1)182.14Harmful if swallowed
Hydrochloric Acid (conc. 37%)7647-01-036.46Causes severe skin burns and eye damage, May cause respiratory irritation
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic if swallowed, Toxic to aquatic life
Potassium Iodide (KI)7681-11-0166.00Causes skin irritation
Sodium Thiosulfate7772-98-7158.11Not hazardous
Dichloromethane (DCM)75-09-284.93Suspected of causing cancer, Causes skin and eye irritation

Procedure:

  • Acidic Suspension: In a jacketed reactor cooled to 0 °C, charge concentrated hydrochloric acid and water. Add 4-amino-2-(trifluoromethyl)-1,3-thiazole (1.0 eq) portion-wise while stirring. Maintain the temperature between 0 and 5 °C. A fine slurry will form. Causality: The strong acid protonates the amino group, making it soluble and preparing it for diazotization.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the reactor, ensuring the internal temperature does not exceed 5 °C. Critical Step: The diazonium salt is highly unstable and can decompose violently if the temperature rises or if it is isolated in a dry state. Slow, controlled addition is paramount for safety and yield. Stir the mixture at 0-5 °C for 1 hour after addition is complete.

  • Iodination: In a separate vessel, dissolve potassium iodide (1.5 eq) in water. Cool this solution to below 10 °C. Slowly add the cold diazonium salt slurry from Step 2 to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. Causality: The iodide ion displaces the diazonium group, which leaves as stable N₂ gas, driving the reaction to completion in a radical-nucleophilic aromatic substitution mechanism[7].

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the mixture to 10-15 °C. Quench any excess iodine by slowly adding a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by large-scale column chromatography to yield pure 4-iodo-2-(trifluoromethyl)-1,3-thiazole.

Process Optimization and Yield Data

For large-scale synthesis, optimization of reaction parameters is crucial. The following table provides insights based on typical optimization studies.

ParameterVariationObserved EffectRecommendation for Scale-Up
Acid HCl vs. H₂SO₄H₂SO₄ can lead to slightly higher yields but may require more careful temperature control. HCl is generally sufficient.Use HCl for better operational simplicity.
Temperature Diazotization at > 5 °CRapid decomposition of diazonium salt, significant drop in yield, potential for runaway reaction.Strictly maintain temperature between 0-5 °C.
KI Equivalents 1.1 eq vs. 1.5 eq vs. 2.0 eq1.5 eq provides optimal conversion. Less than this may lead to incomplete reaction; more offers diminishing returns.Use 1.5 equivalents for cost-effectiveness and high yield.
Typical Yield Lab Scale (1-10 g) vs. Pilot Scale (1 kg)75-85% yield on a lab scale. A slight decrease to 70-80% is expected on a pilot scale due to handling losses.Expect a pilot-scale yield of approximately 75% ± 5%.

Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Trifluoromethylated Compounds: These can be volatile and toxic. Always handle in a well-ventilated fume hood or with appropriate local exhaust ventilation[11][12][13]. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses[14][15].

  • Diazonium Salts: NEVER allow diazonium salts to dry out, as they are shock-sensitive and can detonate. Always keep them in solution and at low temperatures. Plan quenching and work-up procedures to avoid their isolation.

  • Corrosive Acids: Concentrated acids like HCl are highly corrosive. Use appropriate acid-resistant gloves and face shields during handling and transfer[14].

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic. Avoid contact with skin and prevent it from mixing with acidic solutions in an uncontrolled manner, which can release toxic nitrogen oxides.

Conclusion

The synthetic route detailed in this guide, centered on a Sandmeyer iodination of a 4-amino-2-(trifluoromethyl)-1,3-thiazole precursor, provides a robust, scalable, and efficient method for producing 4-iodo-2-(trifluoromethyl)-1,3-thiazole derivatives. By understanding the chemical principles behind each step and adhering strictly to the outlined temperature and safety protocols, researchers and drug development professionals can reliably access this valuable building block for the synthesis of next-generation therapeutics.

References

  • Different synthetic methods of trifluoromethyl thiazole. ResearchGate. Available at: [Link]

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  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone). Google Patents.
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  • Optimization of the conditions for α-iodination reaction. ResearchGate. Available at: [Link]

  • Heterocyclic compound iodination overview and reactions. Chemia. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. RSC Publishing. Available at: [Link]

  • Safety Data Sheet - 3M. 3M. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

  • Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. Available at: [Link]

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  • Thiazole synthesis using hypervalent iodine reagent. ResearchGate. Available at: [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing. Available at: [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Bentham Science. Available at: [Link]

  • Synthesis of new triazole-based trifluoromethyl scaffolds. PMC - NIH. Available at: [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles. ACS Publications. Available at: [Link]

  • A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide. ResearchGate. Available at: [Link]

  • 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition. PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Semantic Scholar. Available at: [Link]

  • Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions. ResearchGate. Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Synthesis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists facing bottlenecks in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists facing bottlenecks in the synthesis of 4-iodo-2-(trifluoromethyl)-1,3-thiazole.

Because the C4-position of the thiazole ring is electronically deactivated and highly resistant to direct metalation, synthesizing this building block requires strategic circumvention. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures, self-validating experimental setups, and field-proven protocols.

Synthetic Strategy & Pathway Visualization

Direct lithiation of 2-(trifluoromethyl)thiazole fails to yield the 4-iodo product because the C5-proton is thermodynamically the most acidic [2][1]. Therefore, the most robust industrial approach is a two-step sequence starting from 2,4-dibromothiazole: selective C2-trifluoromethylation followed by a copper-catalyzed Finkelstein-type halogen exchange at the C4 position [1][2].

G SM 2,4-Dibromothiazole (Starting Material) Step1 Selective C2-Trifluoromethylation Reagents: TMSCF3, CuI, KF Conditions: DMF, 80°C SM->Step1 Int 4-Bromo-2-(trifluoromethyl)thiazole (Intermediate) Step1->Int Step2 Cu-Catalyzed Halogen Exchange Reagents: NaI, CuI, DMEDA Conditions: 1,4-Dioxane, 110°C Int->Step2 Prod 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (Target Product) Step2->Prod

Workflow for the synthesis of 4-iodo-2-(trifluoromethyl)-1,3-thiazole via halogen exchange.

Step-by-Step Experimental Protocol: Cu-Catalyzed Halogen Exchange

Self-Validating System: The reaction mixture will transition from a pale green/blue suspension to a dense white suspension (precipitation of NaBr) as the reaction progresses. The volume of the white precipitate serves as a visual, real-time indicator of chemical conversion.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv), strictly anhydrous NaI (2.0 equiv), and CuI (0.10 equiv) [1][2].

  • Solvent & Ligand Addition: Add anhydrous, degassed 1,4-dioxane (0.5 M relative to substrate). Immediately add N,N'-dimethyl-1,2-ethanediamine (DMEDA, 0.20 equiv).

  • Reaction Execution: Seal the flask and heat to 110 °C. Stir vigorously (≥800 rpm) for 18–24 hours.

    • Causality: Vigorous stirring is mandatory. Because the reaction relies on the precipitation of NaBr to drive the equilibrium forward, poor mass transfer in the heterogeneous mixture will artificially stall the conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the NaBr and copper aggregates.

  • Washing: Wash the organic filtrate with 5% aqueous ammonia (to strip residual copper complexes), followed by saturated sodium thiosulfate (to quench trace I 2​ , which can cause downstream product degradation).

  • Isolation: Dry over anhydrous MgSO 4​ , filter, and carefully concentrate under mild vacuum.

Troubleshooting & FAQs

Q: Why does direct lithiation of 2-(trifluoromethyl)thiazole fail to produce the 4-iodo isomer? A: The thiazole ring possesses a highly polarized electronic structure. The proton at the C5 position is the most acidic due to the adjacent sulfur atom, which stabilizes the incipient carbanion via polarizability and d-orbital participation. Consequently, treating 2-(trifluoromethyl)thiazole with strong bases (e.g., LDA, n-BuLi) exclusively generates the 5-lithio species [2][1]. Quenching with iodine yields 5-iodo-2-(trifluoromethyl)thiazole. Accessing the C4 position—often referred to as the "dead" position—requires cross-coupling or halogen exchange from a pre-installed C4-halogen [1][2].

Q: How can I optimize the yield of the Cu-catalyzed Finkelstein halogen exchange? A: The conversion of the C4-bromide to the C4-iodide is an equilibrium-driven process. To push the equilibrium toward the iodide, two causal factors must be managed:

  • Solubility Differential: The reaction relies on the high solubility of NaI in 1,4-dioxane and the insolubility of the NaBr byproduct. If moisture is present, NaBr solubilizes, stalling the reaction.

  • Ligand Acceleration: Unligated CuI forms polymeric, insoluble aggregates. Adding DMEDA breaks these aggregates, forming a soluble, highly reactive monomeric Cu(I) complex that facilitates oxidative addition into the notoriously inert C4-Br bond [1][2]. Self-Validating Protocol: Monitor the reaction via GC-MS. If the ratio of starting material to product plateaus before 95% conversion, spike the reaction with an additional 0.5 equivalents of strictly anhydrous NaI.

Q: I am detecting 2-(trifluoromethyl)thiazole (debrominated byproduct) in my crude mixture. What went wrong? A: Debromination is a classic side reaction in Cu-mediated cross-couplings, caused by proto-demetalation of the intermediate Cu(III)-aryl or Cu(I)-aryl species. This occurs when protic sources (water, alcohols) are present in the solvent or if the reaction is overheated (>120 °C), leading to hydrogen abstraction from the solvent. Fix: Rigorously dry the 1,4-dioxane over sodium/benzophenone or pass it through an activated alumina column. Degas the solvent via three freeze-pump-thaw cycles to remove oxygen, which can oxidize the DMEDA ligand and alter the catalyst's chemoselectivity.

Q: During isolation, my isolated yield is significantly lower than my GC-MS conversion. Where is the product going? A: 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (MW = 279.02) is highly volatile. The trifluoromethyl group significantly reduces intermolecular hydrogen bonding and dipole-dipole interactions, dramatically increasing the compound's vapor pressure. Fix: During rotary evaporation, do not drop the pressure below 150 mbar, and keep the water bath temperature strictly below 30 °C.

Q: Why synthesize the 4-iodo derivative instead of just using the 4-bromo derivative for downstream couplings? A: The carbon-halogen bonds on the thiazole ring dictate reactivity. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making the iodine atom a vastly superior leaving group [3][3]. For downstream nucleophilic aromatic substitutions (S N​ Ar) or delicate Buchwald-Hartwig aminations, the 4-iodo derivative reacts under much milder conditions, preventing the degradation of sensitive functional groups [3][3].

Quantitative Data Summary: Halogen Exchange Optimization

Catalyst SystemLigand (mol%)SolventTemp (°C)Conversion (%)Causality / Mechanistic Observation
10% CuINoneToluene110< 10%CuI remains aggregated; no oxidative addition occurs.
10% CuIDMEDA (20%)1,4-Dioxane110> 95%Soluble Cu-complex formed; NaBr precipitates, driving equilibrium.
10% CuI1,10-Phen (20%)DMF100~ 60%Ligand too rigid; DMF slightly solubilizes NaBr, stalling the reaction.
None (NaI only)None1,4-Dioxane1100%C4-Br is inert to direct S N​ Ar; requires transition metal insertion.

References

  • Utilization of σ‑Holes on Sulfur and Halogen Atoms for Supramolecular Cation···Anion Interactions in Bilayer Ni(dmit)2 Ani Source: RIKEN (Journal of the American Chemical Society) URL:[Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Optimization

overcoming side reactions in 4-Iodo-2-(trifluoromethyl)-1,3-thiazole coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly electron-deficient heteroarom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly electron-deficient heteroaromatics, focusing on the Suzuki-Miyaura coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole .

This building block is a critical pharmacophore in medicinal chemistry, frequently utilized in the synthesis of CXCR3 antagonists[1] and TRPA1/TRPV1 dual antagonists[2]. However, its unique electronic profile makes it highly susceptible to competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding carbon-carbon bond formation.

Mechanistic Insight: The "Why" Behind the Side Reactions

To solve coupling issues, we must first understand the substrate's electronic topography. The trifluoromethyl (-CF₃) group at the 2-position exerts a profound electron-withdrawing effect (inductive and hyperconjugative) on the thiazole ring.

  • Electrophilic Pd(II) Intermediate: While the C4-Iodine bond undergoes rapid oxidative addition, the resulting Pd(II)-aryl intermediate is highly electrophilic. If transmetalation is slow, this intermediate readily accepts a hydride from the solvent or amine bases, leading to protodeiodination (dehalogenation) [3][4].

  • C5 Acidity: The -CF₃ group, combined with the electronegative nitrogen and sulfur atoms, makes the unsubstituted C5 proton highly acidic. Under basic coupling conditions, this position is prone to Concerted Metalation-Deprotonation (CMD) , leading to undesired C-H activation and subsequent C5-arylation or homocoupling[5].

Mechanism Start 4-Iodo-2-(CF3)-thiazole + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-Ar(I)] Start->OxAdd CHAct C5 C-H Activation (CMD Pathway via Base) Start->CHAct Strong Base / High Heat Transmet Transmetalation (Ar'-B(OH)2) OxAdd->Transmet Fast (Bulky Ligand) Dehal Protodeiodination (Solvent/Base H-donor) OxAdd->Dehal Slow Transmetalation RedElim Reductive Elimination (Desired C4-Coupled Product) Transmet->RedElim DehalProd 2-(CF3)-thiazole (Dehalogenated Byproduct) Dehal->DehalProd CHProd C5-Coupled / Oligomeric Byproduct CHAct->CHProd

Divergent pathways in 4-Iodo-2-(trifluoromethyl)-1,3-thiazole cross-coupling.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak corresponding to [M - I + H]. Why am I seeing massive dehalogenation instead of my cross-coupled product? A1: You are observing protodeiodination. Because the thiazole ring is highly electron-deficient, the Pd(II)-aryl species formed after oxidative addition is unstable. If the boronic acid is slow to transmetalate (due to steric hindrance or poor solubility), the Pd(II) complex will abstract a hydride from your solvent (e.g., alcohols, THF) or base, followed by reductive elimination to yield 2-(trifluoromethyl)thiazole[3][4].

  • Solution: Accelerate transmetalation and eliminate hydride sources. Switch to strictly anhydrous solvents (e.g., anhydrous Toluene). Use highly active, electron-rich, bulky phosphine ligands like XPhos or SPhos to stabilize the Pd(II) intermediate and force the transmetalation step. Avoid alcoholic solvents entirely.

Q2: I am isolating a byproduct that NMR confirms is coupled at the 5-position rather than the 4-position. How is this happening? A2: This is a classic C-H activation side reaction. The C5 proton of 2-(trifluoromethyl)thiazole is highly acidic. When using strong bases (like NaOH, KOH, or even Cs₂CO₃ at high temperatures), the base facilitates a Concerted Metalation-Deprotonation (CMD) event at C5[5]. This competes directly with the oxidative addition at C4.

  • Solution: Lower the basicity and the temperature. Switch to a milder base such as K₃PO₄ or KF . Furthermore, utilize a highly active precatalyst (like XPhos Pd G3) that allows the reaction to proceed at room temperature to 60 °C, which is generally too low to overcome the activation energy required for C5 C-H activation.

Q3: The reaction mixture turns black immediately, and starting material is unconsumed. Is the thiazole poisoning my catalyst? A3: While the -CF₃ group reduces the Lewis basicity of the thiazole nitrogen compared to unsubstituted thiazoles, heteroatom coordination to Pd(0) can still occur, leading to catalyst aggregation (Palladium black).

  • Solution: Use a bidentate ligand (e.g., dppf ) or a strongly coordinating N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-iPr ) that outcompetes the thiazole nitrogen for the palladium coordination sphere[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction parameters and the distribution of products during the coupling of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole with phenylboronic acid.

Catalyst SystemBase (Equiv)SolventTemp (°C)Desired C4-Product (%)Dehalogenation (%)C5-Coupling (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Dioxane/H₂O10015%45%35%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)DMF8055%30%10%
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)Toluene (Anhyd)6088% <5%<2%
PEPPSI-iPr (2 mol%)KF (3.0)THF (Anhyd)5092% <2%Not detected

Data synthesis based on optimization principles for electron-deficient heteroaryl halides.

Step-by-Step Methodology: Optimized Anhydrous Suzuki-Miyaura Protocol

To ensure a self-validating system, this protocol utilizes a Buchwald G3 precatalyst to guarantee active Pd(0) generation and anhydrous conditions to mathematically eliminate solvent-derived protodeiodination.

Reagents Required:

  • 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M relative to thiazole)

Step-by-Step Workflow:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or microwave vial containing a magnetic stir bar. Allow it to cool under a continuous stream of dry Argon.

  • Solid Addition: Add the arylboronic acid, finely milled anhydrous K₃PO₄, and XPhos Pd G3 to the vessel.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. (Self-Validation: This rigorously removes oxygen, preventing boronic acid homocoupling).

  • Liquid Addition: Dissolve the 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in anhydrous Toluene. Inject this solution into the reaction vessel via syringe through the septum.

  • Reaction Execution: Place the vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. (Self-Validation: The low temperature prevents C5 C-H activation, while vigorous stirring overcomes the biphasic nature of the solid K₃PO₄).

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Workflow Analyze Analyze Crude via LC-MS Issue1 Major Peak: [M-I+H] (Dehalogenation) Analyze->Issue1 Issue2 Major Peak: [M+Ar] (C5-Coupling) Analyze->Issue2 Issue3 Pd Black Formation (Catalyst Poisoning) Analyze->Issue3 Sol1 Ensure Anhydrous Toluene Switch to XPhos / K3PO4 Issue1->Sol1 Sol2 Lower Temp to 50-60°C Use Weaker Base (KF) Issue2->Sol2 Sol3 Use Buchwald Precatalyst or NHC (PEPPSI-iPr) Issue3->Sol3

Decision tree for troubleshooting 4-Iodo-2-(trifluoromethyl)-1,3-thiazole coupling failures.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • Strasser, D. et al. "Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases". Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Lee, J. et al. "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain". ResearchGate / NIH.[Link]

  • Li, C. et al. "Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction". MDPI.[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Catalyst Optimization for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when optimizing palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when optimizing palladium-catalyzed cross-couplings of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. This highly functionalized scaffold is a critical pharmacophore in medicinal chemistry (e.g., in the development of dual TRPA1/TRPV1 antagonists) [1]. However, its unique electronic properties require precise catalyst tuning to avoid yield-killing side reactions and unacceptable residual metal contamination.

Section 1: Mechanistic Troubleshooting & Substrate Causality (FAQ)

Q1: Why does 4-Iodo-2-(trifluoromethyl)-1,3-thiazole frequently undergo protodehalogenation and homocoupling when using standard Pd(PPh₃)₄ at 5 mol%? Answer: The root cause lies in the severe electronic disparity of the substrate. The C4-Iodo bond undergoes extremely rapid oxidative addition to Pd(0). However, the 2-trifluoromethyl group exerts a powerful electron-withdrawing effect, drastically reducing the electron density on the thiazole ring. This stabilizes the resulting Pd(II) oxidative addition complex but significantly slows down the reductive elimination step, which requires electron density to release the product.

When you use a high loading (5 mol%) of an unoptimized, multi-ligated catalyst like Pd(PPh₃)₄, the high concentration of stalled Pd(II) intermediates increases the probability of bimolecular homocoupling or premature protonation (protodehalogenation). Transitioning to bulky, electron-rich ligands (e.g., XPhos, dcype) accelerates reductive elimination, allowing you to reduce catalyst loading and suppress these side reactions[2].

Q2: How does lowering the catalyst loading actually improve the reaction profile? Answer: It seems counterintuitive, but lowering catalyst loading from 5 mol% to 0.1 mol% (or ppm levels) often increases the overall turnover number (TON) and reaction cleanliness. High catalyst loadings in electron-deficient thiazole couplings lead to rapid catalyst aggregation into inactive "Pd black" [3]. By using a highly active precatalyst at low concentrations, you maintain the catalyst in its active, mono-ligated Pd(0) state, ensuring a single, efficient catalytic cycle without off-cycle comproportionation [4].

CatalyticCycle Pd0 Active Catalyst Pd(0) L OxAdd Oxidative Addition (Fast: C-I Cleavage) Pd0->OxAdd 4-Iodo-2-(CF3)-thiazole PdBlack Catalyst Death (Pd Black Aggregation) Pd0->PdBlack Excess Loading (>5 mol%) TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Nucleophile / Base SideProd Homocoupling / Protodehalogenation OxAdd->SideProd Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate Complex RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole highlighting failure modes.

Section 2: Optimizing Catalyst Loading (Q&A)

Q3: I am scaling up a Suzuki-Miyaura coupling with this thiazole. What is the optimal strategy to reduce Pd loading while maintaining >95% conversion? Answer: The optimal strategy is a systematic titration of the Pd source paired with a highly stabilizing ligand. Start by switching from in-situ generated Pd(OAc)₂/PPh₃ to a pre-formed palladacycle (e.g., XPhos Pd G3 or Pd-PEPPSI). These precatalysts activate predictably to form the active 12-electron Pd(0) species, allowing you to drop loadings to the parts-per-million (ppm) range [5].

Table 1: Quantitative Impact of Catalyst Loading on 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Suzuki Coupling

Catalyst SystemLoadingConversion (2h)Homocoupling (%)Residual Pd (Theoretical Max)
Pd(PPh₃)₄5.0 mol%85%12.5%~50,000 ppm
Pd(OAc)₂ / dppf2.0 mol%92%5.0%~20,000 ppm
XPhos Pd G30.5 mol%>99%<1.0%~5,000 ppm
XPhos Pd G30.05 mol% (500 ppm)98% (at 6h)<0.5%~500 ppm

Q4: Even at 1 mol% loading, my reaction stalls at 70% conversion. Should I add more catalyst? Answer: No. Adding more catalyst mid-reaction usually accelerates Pd black formation. A stalled reaction at 1 mol% indicates catalyst death, not a lack of initial active species. The cause is likely poor ligand stability, oxygen ingress, or product inhibition. Instead of increasing loading, switch to a more robust ligand or optimize the base/solvent to ensure the transmetalation step outpaces catalyst deactivation.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow this self-validating protocol for catalyst loading optimization. A self-validating protocol includes built-in kinetic checks: if the reaction behaves non-linearly, the system immediately flags a mechanistic failure (e.g., catalyst poisoning) rather than a simple loading issue.

Protocol: High-Throughput Catalyst Loading Titration (0.05 mol% to 2 mol%)

Objective: Identify the lowest viable catalyst loading (ppm level) that achieves >95% conversion without triggering catalyst death.

  • Preparation of Stock Solutions: To minimize weighing errors at low catalyst loadings, prepare a 0.01 M stock solution of the selected precatalyst (e.g., XPhos Pd G3) in anhydrous, degassed THF.

  • Reaction Setup (Parallel Array): In a nitrogen-filled glovebox, set up five identical reaction vials containing 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 equiv), the nucleophilic coupling partner (1.2 equiv), and the optimized base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition (Titration): Using a micropipette, dose the precatalyst stock solution to achieve final loadings of 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% (500 ppm) across the five vials.

  • Kinetic Sampling: Seal the vials, remove them from the glovebox, and heat to the target temperature (e.g., 60 °C). Take 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in acetonitrile.

  • Self-Validation Check (Crucial): Analyze the aliquots via UPLC-MS.

    • Validation Criteria: If the 0.1 mol% reaction shows a linear conversion rate that suddenly flatlines at 60% while the 1.0 mol% reaches 100%, the catalyst is dying prematurely. This invalidates the loading reduction until the solvent/base system is further degassed or optimized. If both reach 100% at different times, the lower loading is successfully validated.

OptimizationWorkflow Step1 1. Precatalyst Selection (Select G3/G4 Palladacycles) Step2 2. Ligand Screening (Bulky, Electron-Rich Phosphines) Step1->Step2 Step3 3. Loading Titration (Scale down: 2 mol% to 0.05 mol%) Step2->Step3 Step4 4. Kinetic Profiling (Monitor Conversion vs. Time) Step3->Step4 Step5 5. API Quality Control (Verify <10 ppm Residual Pd) Step4->Step5

Step-by-step self-validating workflow for optimizing palladium catalyst loading.

Section 4: Residual Metal Scavenging & Scale-Up

Q5: How do I ensure Pd levels are below the pharmaceutical limit (<10 ppm) for the final thiazole API? Answer: The most effective way to achieve <10 ppm residual Pd is to not introduce it in the first place. By optimizing the reaction to use ppm-level catalyst loading (e.g., 200 ppm or 0.02 mol%), the theoretical maximum residual Pd is already drastically reduced [5]. For any remaining Pd, downstream processing using functionalized silica scavengers (e.g., SiliaMetS Thiol) or crystallization techniques is highly effective. Scavenging is significantly more efficient when the initial Pd burden is minimized through rigorous loading optimization.

References
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. National Institutes of Health (NIH).
  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols. Benchchem.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health (NIH).
Optimization

workup procedures for reactions involving 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides advanced troubleshooting, FAQs, and validated protocols for the workup and isolation of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide provides advanced troubleshooting, FAQs, and validated protocols for the workup and isolation of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole and its derivatives.

As a highly versatile building block in medicinal chemistry—frequently utilized in the synthesis of CXCR3 antagonists and TRPA1/TRPV1 inhibitors—this scaffold presents unique isolation challenges. The strongly electron-withdrawing trifluoromethyl (-CF₃) group increases volatility and lipophilicity, while the thiazole nitrogen readily coordinates with transition metals, complicating standard liquid-liquid extractions [[1]]().

Part 1: Troubleshooting Guide & FAQs

Q1: I am losing a significant amount of my product during solvent removal after extraction. How can I prevent this? A1: The trifluoromethyl (-CF₃) group significantly increases the volatility of the thiazole core by reducing intermolecular van der Waals forces and lowering the overall polarizability of the molecule. When evaporating extraction solvents (like ethyl acetate or diethyl ether), standard rotary evaporation at high vacuum will co-evaporate low-molecular-weight CF₃-thiazole intermediates.

  • Causality & Solution: To prevent product loss, maintain the rotary evaporator water bath at ≤30 °C and strictly control the vacuum so it does not drop below 150 mbar. For highly volatile intermediates, swap standard extraction solvents for higher-boiling alternatives like toluene, or concentrate the organic layer under a gentle stream of nitrogen rather than active vacuum.

Q2: My aqueous extractions are forming intractable emulsions after palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira). What is the mechanism, and how do I resolve it? A2: Emulsions in these systems typically form because the basic thiazole nitrogen coordinates with residual transition metals (Pd or Cu), creating amphiphilic complexes that stabilize the organic-aqueous interface.

  • Causality & Solution: Before initiating liquid-liquid extraction, dilute the crude reaction mixture with ethyl acetate and filter it through a tightly packed pad of Celite. This removes insoluble palladium black and copper salts that act as emulsion-stabilizing particulates 2. If an emulsion still forms during the wash phase, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer.

Q3: How do I efficiently remove residual palladium and copper from the lipophilic thiazole product? A3: Because thiazoles are excellent metal ligands, simple aqueous washes are often insufficient to break the metal-heterocycle coordination.

  • Causality & Solution: Incorporate a targeted metal-scavenging wash. Washing the organic layer with an aqueous solution of EDTA or 10% ammonium hydroxide (NH₄OH) helps chelate and partition copper and palladium into the aqueous phase. For tin byproducts in Stille couplings, wash the organic layer vigorously with saturated aqueous potassium fluoride (KF) for 30 minutes to precipitate insoluble polymeric tin fluorides 3.

Q4: During metal-halogen exchange (lithiation) at the C4 position, I observe significant protodeiodination instead of my desired product. How do I fix the workup? A4: Protodehalogenation occurs when the highly reactive lithiated thiazole intermediate is quenched by adventitious water or acidic protons before reacting with the electrophile. The C4-lithio species is stabilized by the adjacent heteroatoms but remains highly basic 4.

  • Causality & Solution: Ensure strict anhydrous conditions. Quench the reaction internally with the electrophile (e.g., bromine or DMF) at -78 °C before allowing it to warm [[5]](). Only add the aqueous quench (e.g., saturated NH₄Cl) after the electrophile has been fully consumed.

Part 2: Experimental Protocols

Protocol A: Workup for Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol ensures the efficient removal of boronic acid residues, palladium catalysts, and inorganic bases while preserving the volatile thiazole core [[2]]().

  • Reaction Quench: Upon completion (monitored by LC-MS), cool the reaction mixture to room temperature. Add deionized water (10 mL/mmol) to quench the inorganic base (e.g., K₂CO₃).

  • Filtration (Self-Validating Step): Dilute the mixture with ethyl acetate (20 mL/mmol). Filter the biphasic mixture through a tightly packed Celite pad. Validation: The filtrate should be clear and biphasic; if black particulates remain, re-filter to prevent downstream emulsions.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Metal/Polar Wash: Wash the combined organic layers with water (2 x 15 mL) to remove polar solvents (ethanol/dioxane), followed by a 10% aqueous EDTA wash (15 mL) to scavenge residual palladium. Finish with a brine wash (15 mL) to pre-dry the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a water bath at 30 °C and vacuum >150 mbar to afford the crude 4-aryl-2-(trifluoromethyl)-1,3-thiazole.

Protocol B: Workup for C4-Lithiation and Electrophilic Quench

This procedure is optimized for reactions utilizing n-BuLi and electrophiles (like Br₂ or DMF) to functionalize the C4 position 4, 5.

  • Electrophilic Quench: While strictly maintaining the reaction at -78 °C, add the electrophile dropwise. Stir for 30 minutes.

  • Aqueous Quench: Slowly add saturated aqueous NH₄Cl (5 mL/mmol) dropwise at -78 °C to neutralize any unreacted organolithium species safely.

  • Warming & Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 15 mL). Rationale: MTBE is preferred over ethyl acetate here to minimize the extraction of highly polar, water-soluble impurities generated during lithiation.

  • Reductive Wash: If halogens (Br₂, I₂) were used as electrophiles, wash the combined organic layers with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (15 mL) until the organic layer is decolorized. Follow with a brine wash (15 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and carefully concentrate to yield the functionalized thiazole.

Part 3: Quantitative Data & Solvent Selection

Table 1: Quantitative Workup Matrix for Thiazole Derivatives

Impurity / IssueRecommended ReagentPartitioning EfficiencyRationale & Causality
Residual Palladium (Pd) 10% aq. NH₄OH or EDTA>95% removal per washChelates transition metals, disrupting thiazole-Pd coordination complexes.
Tin Byproducts (Stille) Sat. aq. KF~90% removal per washForms insoluble polymeric trialkyltin fluorides, easily filtered or partitioned.
Excess Halogen (Br₂/I₂) 10% aq. Na₂S₂O₃>99% reductionReduces electrophilic halogens to water-soluble halide anions.
Emulsions Sat. aq. NaCl (Brine)High (Breaks in <5 min)Increases aqueous ionic strength, decreasing organic solubility in the aqueous phase.

Table 2: Solvent Selection for Liquid-Liquid Extraction of CF₃-Thiazoles

SolventBoiling Point (°C)Emulsion RiskVolatility Retention Score
Ethyl Acetate (EtOAc) 77.1ModerateMedium (Requires careful vacuum control)
Methyl tert-butyl ether 55.2LowLow (High risk of co-evaporating product)
Dichloromethane (DCM) 39.6HighLow (High risk of co-evaporating product)
Toluene 110.6LowHigh (Best for highly volatile derivatives)

Part 4: Workup Visualization

WorkupWorkflow A Crude Reaction Mixture 4-Iodo-2-(CF3)-thiazole B Aqueous Quench (e.g., sat. NH4Cl) A->B Stop reaction C Filter through Celite (Remove Pd/Cu salts) B->C Prevent emulsions D Liquid-Liquid Extraction (EtOAc / Aqueous) C->D Phase separation E Metal Scavenging Wash (EDTA or KF) D->E Organic phase F Drying (Na2SO4) & Filtration E->F Remove water G Controlled Evaporation (30°C, >150 mbar) F->G Prevent volatility loss H Purified Product G->H Isolate

Workflow for the isolation of 2-(trifluoromethyl)thiazole derivatives.

References

  • BenchChem. "Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole.
  • BenchChem. "Application Notes and Protocols: Stille Coupling of 2,5-dichloro-4-iodo-1,3-thiazole.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases.
  • Google Patents. "US10259807B2 - 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives.

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Reactions

Welcome to the technical support center for 4-iodo-2-(trifluoromethyl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-iodo-2-(trifluoromethyl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique combination of an iodinated position for cross-coupling, a trifluoromethyl group for modulating physicochemical properties, and the thiazole core makes this reagent highly valuable. However, these same features can also lead to specific side reactions and byproducts. This resource provides in-depth troubleshooting guides and FAQs to help you navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store 4-iodo-2-(trifluoromethyl)-1,3-thiazole?

A1: Due to its potential sensitivity to light and temperature, 4-iodo-2-(trifluoromethyl)-1,3-thiazole should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, ideally in a freezer at or below -20°C[1]. This minimizes the risk of photodegradation and thermal decomposition.

Q2: Is the trifluoromethyl (CF3) group on the thiazole ring stable under typical reaction conditions?

A2: The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group itself highly stable to metabolic and thermal degradation[2]. However, the strong electron-withdrawing nature of the CF3 group can make the carbon it's attached to (C2 of the thiazole ring) susceptible to nucleophilic attack under harsh conditions. Furthermore, in strongly basic media, hydrolysis of the CF3 group can occur, although this is less common under standard cross-coupling conditions[3][4]. It is crucial to monitor for potential degradation, especially when using strong bases or high temperatures.

Q3: What is the general reactivity of the thiazole ring itself?

A3: The thiazole ring is an aromatic heterocycle. The lone pair of electrons on the nitrogen atom makes it basic, though it is less basic than imidazole[5]. The ring can be susceptible to degradation under strongly acidic or alkaline conditions, as well as in the presence of strong oxidizing agents[5][6]. The electron-rich nature of the ring can also make it prone to oxidation.

Q4: What are the most common side reactions I can expect when using this compound in palladium-catalyzed cross-coupling reactions?

A4: The most frequently encountered side reactions are dehalogenation (replacement of the iodine with a hydrogen atom) and homocoupling of the thiazole starting material to form a bi-thiazole species. These are common side reactions for many aryl and heteroaryl halides in cross-coupling chemistry[7][8].

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during your reactions with 4-iodo-2-(trifluoromethyl)-1,3-thiazole, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Question: I am performing a Suzuki-Miyaura coupling with 4-iodo-2-(trifluoromethyl)-1,3-thiazole and an arylboronic acid, but I'm getting a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes?

Answer: Low or no yield in a cross-coupling reaction can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently or could be deactivated.

    • Solution: Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust modern catalyst system with specialized ligands (e.g., Buchwald or Nolan-type ligands)[7][9].

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, with or without water). The base not only facilitates transmetalation but can also influence catalyst stability and side reactions[10].

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Solution: Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Low Reaction Temperature: The reaction may have a high activation energy.

    • Solution: Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion[8].

Issue 2: Identification of a Dehalogenated Byproduct

Question: My reaction mixture shows a significant peak in the mass spectrum corresponding to the mass of my starting material minus iodine plus hydrogen (i.e., 2-(trifluoromethyl)-1,3-thiazole). How is this happening and how can I prevent it?

Answer: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings[7][9].

dot

Caption: Formation of the dehalogenated byproduct.

Potential Causes & Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., isopropanol), water, the boronic acid itself, or the base.

    • Solution: Use anhydrous solvents. If water is required for the reaction, control its amount carefully. Sometimes, switching to a different solvent or base can mitigate the issue.

  • Catalyst System: Highly active catalysts can sometimes favor dehalogenation.

    • Solution: Screen different palladium catalysts and ligands. A less reactive catalyst system might be more selective for the desired cross-coupling.

  • Reaction Conditions: High temperatures and long reaction times can promote dehalogenation.

    • Solution: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Issue 3: Formation of a Symmetrical Bi-Thiazole Homocoupled Product

Question: I am observing a byproduct with a mass corresponding to two units of my thiazole starting material coupled together. What is this, and how can I minimize its formation?

Answer: This is a homocoupling or Ullmann-type coupling byproduct, where two molecules of the 4-iodo-2-(trifluoromethyl)-1,3-thiazole react with each other[8].

dot

Caption: Homocoupling of the starting material.

Potential Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step with the boronic acid (or other coupling partner) is slow, the oxidative addition intermediate (Ar-Pd-I) can react with another molecule of the starting iodo-thiazole.

    • Solution: Ensure your boronic acid is of high quality and use appropriate stoichiometry (often a slight excess, e.g., 1.1-1.5 equivalents). The choice of base is also critical for efficient transmetalation.

  • High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling.

    • Solution: Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). Run the reaction at a lower temperature if possible.

  • Copper Contamination: Trace amounts of copper can catalyze Ullmann-type homocoupling.

    • Solution: Ensure your glassware and reagents are free from copper contamination. If using a copper co-catalyst for a specific reaction (like Sonogashira coupling), be aware that homocoupling of the iodo-partner is a known side reaction.

Data Presentation: Common Byproducts and Their Identification

Byproduct NameStructureMolecular WeightIdentification MethodKey Diagnostic Signal
Dehalogenated Product 2-(Trifluoromethyl)-1,3-thiazole153.15GC-MS, ¹H NMRAppearance of a new proton signal in the aromatic region of the ¹H NMR spectrum where the iodine was previously located.
Homocoupled Product 4,4'-Bi(2-(trifluoromethyl)-1,3-thiazole)304.28LC-MS, ¹H NMRA mass corresponding to the dimer. The ¹H NMR will show a simplified aromatic signal pattern compared to the coupled product.
CF₃ Hydrolysis Product 4-Iodo-1,3-thiazole-2-carboxylic acid270.03LC-MS, ¹⁹F NMRDisappearance of the characteristic singlet in the ¹⁹F NMR spectrum. A mass increase of 19 amu (O + H - F).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add 4-iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Byproduct Identification Using NMR Spectroscopy
  • Isolate Byproduct: If possible, isolate the byproduct of interest using preparative HPLC or column chromatography.

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). For the dehalogenated product , look for a new signal in the aromatic region (typically a singlet or doublet depending on the coupling partner) and the disappearance of the signal corresponding to the starting material's C5-H.

  • ¹⁹F NMR: This is crucial for detecting CF₃ group degradation . Dissolve the crude reaction mixture or isolated product in a suitable solvent. The starting material should show a sharp singlet. The appearance of new signals or the complete disappearance of this signal suggests hydrolysis or another reaction at the CF₃ group[3].

  • ¹³C NMR: The carbon of the CF₃ group in the starting material will appear as a characteristic quartet due to C-F coupling. A change in this signal can also indicate degradation[3].

Troubleshooting Workflow

dot

Troubleshooting_Workflow Start Reaction Problem (Low Yield / Byproducts) Check_Conditions Verify Reaction Conditions (Inert atmosphere, Temp, Time) Start->Check_Conditions Analyze_Mixture Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Conditions->Analyze_Mixture Identify_Byproduct Identify Major Byproduct(s) Analyze_Mixture->Identify_Byproduct Dehalogenation Dehalogenated Product Found Identify_Byproduct->Dehalogenation Mass = SM - I + H Homocoupling Homocoupled Product Found Identify_Byproduct->Homocoupling Mass = 2 x (SM - I) Degradation Starting Material Degradation (e.g., CF3 hydrolysis) Identify_Byproduct->Degradation Mass suggests fragmentation / hydrolysis No_Reaction Mainly Unreacted Starting Material Identify_Byproduct->No_Reaction Mass = SM Solve_Dehalogenation Use Anhydrous Solvent Screen Catalysts/Ligands Lower Temperature Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Check Boronic Acid Quality Adjust Stoichiometry Lower Catalyst Loading Homocoupling->Solve_Homocoupling Solve_Degradation Use Milder Base Lower Temperature Check pH Degradation->Solve_Degradation Solve_No_Reaction Screen Catalysts/Bases/Solvents Increase Temperature Check Reagent Purity No_Reaction->Solve_No_Reaction

Caption: A logical workflow for troubleshooting common issues.

References

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. (URL: [Link])

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (URL: [Link])

  • A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide | Request PDF - ResearchGate. (URL: [Link])

  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity - SciELO. (URL: [Link])

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. (URL: [Link])

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (URL: [Link])

  • Chapter 1 Synthesis, Type II Diabetes Inhibitory Activity and Docking Studies of Novel Thiazole Molecules - Library and Learning Center | Atmiya University. (URL: [Link])

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (URL: [Link])

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (URL: [Link])

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10 - HARVEST (uSask). (URL: [Link])

  • Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][3][11]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide wi - The Royal Society of Chemistry. (URL: [Link])

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - eScholarship.org. (URL: [Link])

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article - ResearchGate. (URL: [Link])

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Introduction: 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, incorporating a thiazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, incorporating a thiazole scaffold, a trifluoromethyl group, and an iodine atom, makes it a valuable building block in the synthesis of novel bioactive molecules.[3][4] Accurate and robust analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

However, the very features that make this molecule chemically interesting also present distinct challenges for MS analysis. The labile Carbon-Iodine bond, the high electronegativity of the trifluoromethyl group, and the stability of the thiazole ring all influence ionization efficiency and fragmentation behavior. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal methodology for their objectives.

The Analytical Challenge: Understanding the Molecule's Behavior

Before selecting an analytical technique, it is crucial to understand the inherent chemical properties of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (Molecular Weight: 279.02 g/mol ).[5][6]

  • The C-I Bond: The Carbon-Iodine bond is the weakest link in the molecule. Under energetic conditions, such as those in Electron Ionization (EI), the loss of an iodine radical (·I, 127 Da) is a highly probable fragmentation event. This can dominate the mass spectrum, potentially obscuring other structurally significant fragments.

  • The CF₃ Group: The trifluoromethyl group is highly electronegative and stable. Its presence significantly influences the molecule's ionization potential and can direct fragmentation pathways. Loss of a trifluoromethyl radical (·CF₃, 69 Da) is another predictable fragmentation.[7]

  • The Thiazole Ring: The aromatic thiazole ring is relatively stable but can undergo characteristic ring-opening fragmentation pathways under high-energy conditions, providing key structural information.[8][9]

Comparison of Mass Spectrometry Ionization Techniques

The choice of ionization technique is the most critical decision in the MS analysis of this compound. It dictates whether the primary goal is to determine the molecular weight, elucidate the structure through fragmentation, or achieve maximum sensitivity for quantification.

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that uses high-energy electrons (commonly 70 eV) to ionize molecules, causing extensive and reproducible fragmentation.[10][11]

  • Expertise & Experience: For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, EI will almost certainly result in a weak or absent molecular ion (M⁺• at m/z 279). The primary observed ions will likely correspond to the loss of iodine [M-I]⁺ at m/z 152 and potentially the loss of a trifluoromethyl group [M-CF₃]⁺ at m/z 210. While this is a disadvantage for molecular weight confirmation, the resulting fragmentation pattern is a highly specific fingerprint, ideal for structural confirmation and library matching.[12][13] The cleavage of the thiazole ring can also provide confirmatory ions.

  • Trustworthiness: The reproducibility of EI spectra makes it a gold standard for unambiguous identification. Commercial libraries like NIST and Wiley are built on EI spectra, allowing for confident matching.[10]

Chemical Ionization (CI)

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduct formation, resulting in minimal fragmentation.[14]

  • Expertise & Experience: CI is the method of choice when the primary goal is to confirm the molecular weight.

    • Positive Chemical Ionization (PCI): This will generate a strong pseudo-molecular ion [M+H]⁺ at m/z 280. This is invaluable for confirming the identity of the compound when the molecular ion is absent in EI.

    • Negative Chemical Ionization (NCI): Given the presence of highly electronegative fluorine and iodine atoms, NCI can be exceptionally sensitive for this molecule. It offers high selectivity for halogenated species, making it a powerful tool for trace-level quantification in complex matrices.[10]

  • Trustworthiness: Observing the correct [M+H]⁺ in PCI or [M]⁻/ [M-H]⁻ in NCI provides a high-confidence validation of the molecular weight, which complements the structural data from EI.

Electrospray Ionization (ESI)

ESI is a soft ionization technique used for analytes in solution, making it the standard for Liquid Chromatography (LC-MS). It generates ions by applying a high voltage to a liquid to create an aerosol.

  • Expertise & Experience: ESI is particularly useful if the analyte is part of a complex mixture that requires the high resolving power of HPLC or UPLC for separation. For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, ESI in positive mode would be expected to produce the protonated molecule [M+H]⁺ at m/z 280. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can be used to induce and study fragmentation, providing structural information in a controlled manner.[15][16]

  • Trustworthiness: ESI-MS/MS provides a self-validating system where the precursor ion (from MS1) is selected and fragmented to produce product ions (in MS2). The specific transition from m/z 280 to a characteristic fragment (e.g., loss of HI to m/z 152) can be used to build highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).

Data Summary: Ionization Technique Comparison
FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Coupling GC-MSGC-MSLC-MS
Ionization Energy High ("Hard")Low ("Soft")Low ("Soft")
Molecular Ion (m/z 279) Typically weak or absentStrong [M+H]⁺ at m/z 280 (PCI)Strong [M+H]⁺ at m/z 280
Fragmentation Extensive, highly reproducibleMinimalControllable via MS/MS
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Confirmation, Trace Quantification (NCI)Analysis of complex mixtures, High-throughput quantification
Sensitivity GoodExcellent (especially NCI)Excellent (especially with MS/MS)

Recommended Analytical Workflow

For comprehensive characterization, a workflow utilizing both "hard" and "soft" ionization is recommended. Gas Chromatography is well-suited for this volatile compound.

Sources

Comparative

Strategic Integration of Trifluoromethylated Heterocycles in Drug Design: A Comparative Guide

Executive Summary The strategic integration of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development[1]. By replacing a hydrogen atom or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic integration of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development[1]. By replacing a hydrogen atom or a methyl group with a -CF₃ moiety, researchers can profoundly alter a molecule's physicochemical profile—enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity (LogP)[2]. This guide provides an objective comparative analysis of trifluoromethylated heterocyclic building blocks against their non-fluorinated counterparts, supported by field-proven experimental protocols and mechanistic insights.

The Physicochemical Impact of CF₃ Substitution

The -CF₃ group is characterized by its strong electron-withdrawing nature (Hammett constant σp = 0.54) and high electronegativity (3.46 on the Pauling scale)[1]. Unlike a simple fluorine atom, the -CF₃ group occupies a larger van der Waals volume (comparable to an isopropyl group), providing significant steric shielding. This combination of electronic and steric effects directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the parent heterocycle.

G CF3 CF3-Heterocycle Substitution Inductive Strong Inductive Effect (-I) CF3->Inductive Steric Steric Shielding (vdw 1.44 Å) CF3->Steric Lipophilic High Lipophilicity (π = 0.88) CF3->Lipophilic pKa Decreased Basic pKa Inductive->pKa Electron Withdrawal Metabolism CYP450 Blockade Steric->Metabolism Blocks Oxidation Permeability Enhanced Membrane Permeability Lipophilic->Permeability Increased LogP

Logical flow of physicochemical changes induced by CF3 substitution.

Comparative Analysis: CF₃-Heterocycles vs. Traditional Analogs

To illustrate the profound impact of trifluoromethylation, we compare 3-(trifluoromethyl)pyridine with its non-fluorinated (pyridine) and methylated (3-methylpyridine) analogs[1].

CompoundLogPpKa (Conjugate Acid)Metabolic Stability (CYP450)Primary Electronic Effect
Pyridine 0.655.2ModerateNeutral
3-Methylpyridine 1.205.6Low (Benzylic oxidation)Electron-Donating (+I)
3-(Trifluoromethyl)pyridine 1.70~2.0High (Oxidation blocked)Electron-Withdrawing (-I)
Causality Analysis:
  • pKa Modulation: The strong -I (inductive) effect of the -CF₃ group pulls electron density away from the basic nitrogen atom in the pyridine ring[1]. This drastically reduces the pKa from 5.2 to approximately 2.0, meaning the compound is largely unprotonated at physiological pH (7.4), which significantly enhances membrane permeability. Similar trends are observed in saturated O- and S-heterocycles, where CF₃ substitution consistently lowers isoelectric points[2].

  • Metabolic Stability: 3-Methylpyridine is highly susceptible to cytochrome P450-mediated oxidation at the benzylic methyl group. Replacing this with a -CF₃ group completely blocks this metabolic soft spot because the C-F bond is exceptionally strong (~116 kcal/mol) and highly resistant to oxidative cleavage[1].

  • Lipophilicity (LogP): The -CF₃ group is highly lipophilic. The LogP increases from 0.65 (pyridine) to 1.70 (3-CF₃-pyridine)[1]. This increase in lipophilicity often correlates with improved blood-brain barrier (BBB) penetration and higher binding affinity to hydrophobic target pockets.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing trifluoromethylated heterocycles requires carefully optimized conditions to accommodate the electronic deactivation caused by the -CF₃ group. Below, we detail a highly reliable, self-validating protocol for the synthesis of N-trifluoromethylated pyrazoles via the condensation of 1,3-dicarbonyl compounds with trifluoromethylhydrazine[3]. Alternatively, divergent reactions of β-CF₃-1,3-enynes with hydrazines can yield trifluoromethylated pyrazolidines and pyrazoles[4].

Workflow Start 1,3-Dicarbonyl + CF3-Hydrazine Condensation Condensation (TsOH, DCM, 20-40°C) Start->Condensation Monitor LCMS Monitoring (12 hours) Condensation->Monitor Quench Quench (Aqueous NaHCO3) Monitor->Quench Extract Extraction & Brine Wash Quench->Extract Purify Column Chromatography Extract->Purify

Step-by-step workflow for the synthesis of trifluoromethylated pyrazoles.

Step-by-Step Experimental Protocol: Synthesis of Trifluoromethylated Pyrazoles
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl substrate (1.2 equiv) and di-Boc trifluoromethylhydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[3].

  • Catalyst Addition: Slowly add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv) to the stirring solution[3].

  • Incubation: Stir the reaction mixture at a controlled temperature of 20–40 °C for 12 hours under an inert argon atmosphere[3].

  • In-Process Monitoring: Monitor the reaction progress via LCMS[3]. Self-Validation: The disappearance of the 1,3-dicarbonyl starting material mass peak and the emergence of the cyclized product mass peak confirm the correct reaction trajectory.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases and the aqueous layer reaches pH 7-8[3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers[3].

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter[3].

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure N-CF₃-substituted pyrazole[3].

Causality Behind Experimental Choices:
  • Why TsOH·H₂O? The strong electron-withdrawing nature of the -CF₃ group severely reduces the nucleophilicity of the hydrazine nitrogen. A strong Brønsted acid like TsOH is required to highly activate the carbonyl carbon of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack and subsequent dehydration steps necessary for pyrazole ring closure[3].

  • Why DCM? Dichloromethane provides excellent solubility for both the highly polar TsOH and the lipophilic fluorinated intermediates, ensuring a homogeneous reaction environment without participating in unwanted side reactions[4].

  • Why NaHCO₃ Quench? The high concentration of TsOH (5.0 equiv) must be neutralized before concentration. If the solvent is evaporated under acidic conditions, the resulting concentration of acid can lead to ring-opening or degradation of the newly formed pyrazole. The NaHCO₃ quench acts as a chemical fail-safe[3].

References

  • Title: Synthesis of Trifluoromethylated Pyrazoles Source: Benchchem URL
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC / NIH URL
  • Title: Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines Source: Organic Letters - ACS Publications URL
  • Title: Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL

Sources

Validation

X-Ray Crystallography of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole Derivatives: A Structural Comparison Guide

For drug development professionals and structural biologists, the rational design of ligand-protein interactions is the cornerstone of structure-based drug design (SBDD). Among the most powerful non-covalent interactions...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural biologists, the rational design of ligand-protein interactions is the cornerstone of structure-based drug design (SBDD). Among the most powerful non-covalent interactions utilized in modern medicinal chemistry is the halogen bond (XB) .

This guide provides an objective, data-driven comparison of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4)[1] against its structural alternatives. By analyzing the electronic causality behind its superior σ -hole formation and its utility in Single-wavelength Anomalous Dispersion (SAD) phasing, we will demonstrate why this specific scaffold is a premier choice for both high-affinity ligand design and crystallographic structure determination[2].

Mechanistic Causality: The σ -Hole and Halogen Bonding

To understand the performance of these derivatives, we must first examine the physics of the halogen bond. A halogen bond occurs when a localized region of positive electrostatic potential—termed the σ -hole —on a halogen atom interacts attractively with a nucleophile (Lewis base), such as a protein backbone carbonyl[3].

The Electronic Advantage of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

The strength and directionality of a halogen bond are strictly governed by the polarizability of the halogen and the electron-withdrawing nature of its adjacent covalent framework[4]:

  • The Heavy Atom (Iodine at C4): Iodine is highly polarizable. Its large atomic radius allows for a more diffuse electron cloud, which is easily distorted to create a massive, highly positive σ -hole compared to bromine or chlorine[5].

  • The Inductive Pull (Trifluoromethyl at C2): The -CF 3​ group is intensely electron-withdrawing. It pulls electron density through the conjugated π -system of the planar 1,3-thiazole ring.

  • Causality of Interaction: This inductive pull forcefully depopulates the distal region of the iodine's pz​ valence orbital. The result is a maximized positive electrostatic potential ( Vs,max​ ) at the tip of the iodine atom, creating a highly directional (approx. 180°) and exceptionally strong halogen bond with target proteins[6].

G CF3 Trifluoromethyl (-CF3) Strong Electron Withdrawing Thiazole 1,3-Thiazole Core Conjugated Inductive Pull CF3->Thiazole Inductive Effect Iodine Iodine Atom (C4) Depleted pz-orbital Thiazole->Iodine Electron Depletion SigmaHole Maximized σ-Hole (High Positive Potential) Iodine->SigmaHole Anisotropic Charge LewisBase Lewis Base (Protein) Nucleophilic Attack (C=O) SigmaHole->LewisBase Halogen Bond (180°)

Electronic causality of halogen bond formation in 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

Comparative Performance Analysis

When designing a fragment library or optimizing a lead compound, the choice of the halogen and the ring substituent drastically alters both binding affinity and crystallographic utility. Table 1 compares the target compound against two common alternatives: the Bromo-analog (evaluating halogen size) and the Methyl-analog (evaluating the electron-withdrawing group).

Table 1: Crystallographic and Thermodynamic Comparison of Thiazole Derivatives
Derivative Scaffold σ -Hole Potential ( Vs,max​ )*Est. Halogen Bond EnergyAnomalous Signal ( f′′ ) at Cu K α (1.5418 Å)SAD Phasing Utility
4-Iodo-2-(trifluoromethyl)-1,3-thiazole Highest (>35 kcal/mol) -4.0 to -6.5 kcal/mol ~6.8 e− Excellent (Self-validating)
4-Bromo-2-(trifluoromethyl)-1,3-thiazoleModerate (~25 kcal/mol)-2.0 to -3.5 kcal/mol~1.2 e− Poor (Requires Synchrotron)
4-Iodo-2-methyl-1,3-thiazoleLow (~15 kcal/mol)-1.0 to -2.0 kcal/mol~6.8 e− Moderate (Weak binding)

*Values are aggregated estimates based on quantum mechanical modeling of halobenzenes and halothiazoles interacting with standard carbonyl Lewis bases[4][5].

Key Takeaway: The combination of Iodine and the -CF 3​ group is synergistic. While the 4-Iodo-2-methyl analog has the same heavy atom for phasing, its weaker σ -hole leads to higher ligand flexibility and lower occupancy in the crystal lattice, severely degrading the quality of the resulting electron density map.

Experimental Protocol: Co-crystallization and SAD Phasing

To leverage the heavy-atom effect of the iodine for de novo structure determination, the following self-validating protocol ensures high-occupancy complex formation and robust phase calculation.

Phase 1: Thermodynamic Complex Formation (Self-Validating System)

Causality: Pre-incubating the protein with the ligand in solution prior to crystallization drives the thermodynamic equilibrium toward the bound state, ensuring the crystal lattice forms around the stabilized complex rather than forcing the ligand into a pre-formed apo-crystal lattice.

  • Protein Preparation: Concentrate the target protein (e.g., a therapeutic kinase) to 10–15 mg/mL in a biologically relevant buffer (pH 7.4).

  • Ligand Solubilization: Prepare a 100 mM stock of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole in 100% DMSO.

  • Incubation: Add the ligand to the protein solution to a final concentration of 1 mM (maintaining DMSO 1% v/v to prevent protein denaturation). Incubate at 4°C for 2 hours.

  • Crystallization Setup: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the complex solution to the reservoir solution.

Phase 2: X-Ray Diffraction & Dual-Space Phasing

Causality: Iodine's L-III absorption edge lies near 2.7 Å, but even at standard in-house copper wavelengths (Cu K α , 1.5418 Å), iodine provides a massive anomalous scattering signal ( f′′≈6.8e− ). This allows the iodine atom to act as an internal beacon to solve the phase problem.

  • Cryoprotection: Harvest mature crystals and briefly soak in reservoir solution supplemented with 20% (v/v) glycerol to prevent ice-ring diffraction.

  • Flash-Cooling: Plunge crystals directly into liquid nitrogen (100 K) to mitigate X-ray radiation damage.

  • Data Collection: Collect highly redundant diffraction data (minimum 360° rotation) at 1.5418 Å to accurately measure the small anomalous differences ( ΔF ) between Friedel pairs ( I+ and I− ).

  • Substructure Determination: Process data using XDS. Use dual-space direct methods (e.g., SHELXD) to locate the iodine atom substructure based on the anomalous signal.

  • Map Generation: Calculate initial phases using the iodine positions (SAD phasing). The resulting electron density map will unambiguously reveal the 1,3-thiazole scaffold, self-validating the ligand's binding pose.

Workflow Prep Protein-Ligand Incubation (Thermodynamic) Crystal Vapor Diffusion Crystallization Prep->Crystal Diffract X-ray Diffraction (Cu Kα, 1.5418 Å) Crystal->Diffract SAD SAD Phasing (Iodine Anomalous Signal) Diffract->SAD Map Electron Density Map Generation SAD->Map

Workflow for co-crystallization and SAD phasing using iodine-derivatized thiazole ligands.

Conclusion

The 4-Iodo-2-(trifluoromethyl)-1,3-thiazole scaffold is vastly superior to its brominated or non-fluorinated counterparts for structural biology applications. The strong inductive effect of the -CF 3​ group maximizes the iodine's σ -hole, locking the ligand into the protein's active site via highly directional halogen bonds. Concurrently, the iodine atom serves as a built-in heavy atom derivative, allowing researchers to bypass tedious seleno-methionine labeling and solve novel protein structures directly via SAD phasing.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Retrieved from [Link]

  • Sirimulla, S., Narayan, A., Zhi, X., & Wang, J. B. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Chemical Information and Modeling (via PMC). Retrieved from [Link]

  • Poya, M. T., & Yosufi, A. (2026). The Role of the Sigma-Hole in the Stability of Halogen Bonds. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Novel Thiazole Intermediates In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Novel Thiazole Intermediates

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. The compound 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a key building block in medicinal chemistry, valued for the unique electronic and steric properties conferred by its trifluoromethyl and iodo substituents.[1][2][3] The presence of these functionalities makes it a versatile scaffold for creating novel therapeutic agents.

However, the synthesis of such complex heterocyclic molecules can often lead to a variety of impurities, including starting materials, regioisomers, by-products, and degradation products.[4][5] These unwanted chemicals can significantly alter the efficacy, safety, and stability of the final drug product.[6] Therefore, a robust, reliable, and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind methodological choices, present a detailed and self-validating HPLC protocol, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive analytical perspective for researchers and drug development professionals.

Pillar 1: The Primary Method - Reversed-Phase HPLC for Robust Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity profiling.[7][8][9] Its ability to separate a wide range of compounds makes it exceptionally well-suited for the analysis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. We advocate for a reversed-phase approach, which separates molecules based on their hydrophobicity, a principle that is highly effective for organic molecules of this nature.[10][11]

Why RP-HPLC is the Method of Choice

The selection of RP-HPLC is a deliberate choice rooted in the physicochemical properties of the analyte. The thiazole ring, coupled with the trifluoromethyl and iodo groups, results in a molecule with significant hydrophobicity, making it an ideal candidate for retention and separation on a nonpolar stationary phase like C18. Furthermore, the aromaticity of the thiazole ring provides a strong UV chromophore, allowing for sensitive detection using a standard UV detector.

The following workflow illustrates the comprehensive process of purity assessment using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Weighing & Dissolution (e.g., 1 mg/mL in Diluent) B Reference Standard Preparation C Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) D System Equilibration (Stable Baseline) C->D E System Suitability Injections (Verify Performance) D->E F Sample & Standard Injections E->F G Peak Integration & Identification (Compare Retention Times) F->G H Purity Calculation (Area Percent Method) G->H I Final Report Generation (Include Chromatograms, Tables) H->I Specificity_Logic cluster_stress Forced Degradation Conditions Analyte 4-Iodo-2-(trifluoromethyl) -1,3-thiazole Sample Acid Acid Hydrolysis (e.g., HCl) Analyte->Acid Base Base Hydrolysis (e.g., NaOH) Analyte->Base Oxidation Oxidation (e.g., H₂O₂) Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photo Photolytic Stress Analyte->Photo Result HPLC Analysis of Stressed Samples Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result Validation Validation Outcome: Method is Specificity-Indicating Result->Validation  Peak Resolution > 2.0  Peak Purity Confirmed

Sources

Validation

Computational Benchmarking Guide: Quantum Chemical Calculations for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

The molecule 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) is a highly specialized heterocyclic building block. Its structural architecture—combining an electron-deficient thiazole core, a highly lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

The molecule 4-Iodo-2-(trifluoromethyl)-1,3-thiazole (CAS: 2281210-20-4) is a highly specialized heterocyclic building block. Its structural architecture—combining an electron-deficient thiazole core, a highly lipophilic and inductively withdrawing trifluoromethyl (–CF₃) group, and a heavy, polarizable iodine atom—makes it a high-value scaffold in drug discovery and agrochemistry.

However, this exact combination of features presents a significant challenge for computational chemistry. Predicting its reactivity, electrostatic potential, and non-covalent interaction profile (such as halogen bonding) requires carefully selected quantum chemical methods. This guide objectively compares the performance of industry-standard Density Functional Theory (DFT) functionals to establish the optimal theoretical framework for modeling this complex molecule.

Methodological Framework: Selecting the Right Theoretical "Product"

When performing quantum chemical calculations on halogenated thiazole derivatives, the choice of the DFT functional and basis set acts as the "product" you are deploying. We compare three distinct tiers of DFT functionals:

  • B3LYP (The Baseline): A global hybrid functional. While ubiquitous, it suffers from significant self-interaction error (SIE) and lacks dispersion corrections, often failing to accurately model the σ -hole of heavy halogens.

  • M06-2X (The Main-Group Specialist): A highly parameterized hybrid meta-GGA functional with 54% exact exchange. It excels at main-group thermochemistry and predicting the geometries of non-covalent interactions [2].

  • ω B97X-D (The Long-Range Champion): A range-separated hybrid functional that includes 100% exact exchange at the asymptotic limit and incorporates empirical damped atom-atom dispersion corrections (-D). This is widely considered the gold standard for modeling highly polarized systems and halogen bonds [3].

The Core Challenge: Relativistic Effects of Iodine

Iodine contains 53 electrons. Modeling all core electrons is not only computationally prohibitive but physically inaccurate due to scalar relativistic effects (the contraction of s and p orbitals and expansion of d and f orbitals near the heavy nucleus). Causality Check: To resolve this, we must pair our functionals with an Effective Core Potential (ECP) . We utilize the Def2-TZVP basis set, which applies an all-electron treatment to C, N, S, F, and H, but replaces the core electrons of Iodine with a pseudopotential, ensuring relativistic accuracy without exponential computational cost.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, quantum chemical calculations cannot simply end at geometry optimization. They must be self-validating. The following step-by-step protocol guarantees that the extracted properties correspond to a true physical state rather than a mathematical artifact.

Step 1: Initial Geometry Generation Convert the SMILES string (FC(F)(F)c1nc(I)cs1) into a 3D coordinate file using the MMFF94 force field to establish a baseline conformation.

Step 2: DFT Optimization Setup Construct the input file for the quantum chemistry suite (e.g., Gaussian 16). Specify the functional and basis set (e.g., #p opt freq wB97XD/Def2TZVP). The freq keyword is mandatory to trigger a simultaneous Hessian matrix evaluation.

Step 3: Integration Grid Calibration Because the –CF₃ group and the sulfur atom create regions of complex electron density, apply an ultrafine integration grid (Int=Ultrafine) to prevent SCF (Self-Consistent Field) convergence failures common in highly polarized heterocycles.

Step 4: Execution and Self-Validation (The Hessian Check) Run the calculation. Upon completion, parse the output for imaginary frequencies.

  • Causality: A valid local minimum energy structure must possess exactly zero imaginary frequencies (NImag=0). If NImag > 0, the structure is trapped in a transition state (saddle point) and must be perturbed along the imaginary normal mode and re-optimized.

Step 5: Property Extraction Once validated, extract the HOMO/LUMO energies, dipole moment, and Electrostatic Potential (ESP) maps from the checkpoint file to evaluate the molecule's reactivity profile [1].

Workflow S1 1. Input Generation (SMILES to 3D Geometry) S2 2. DFT Optimization (Functional + Def2-TZVP) S1->S2 S3 3. Frequency Calculation (Hessian Matrix Evaluation) S2->S3 S4 4. Self-Validation Check (Imaginary Frequencies = 0?) S3->S4 S5 5. Property Extraction (HOMO/LUMO, ESP, NBO) S4->S5  Yes (True Minimum)   S6 Re-perturb Geometry (Displace along imaginary mode) S4->S6  No (Saddle Point)   S6->S2

Fig 1: Self-validating quantum chemical workflow ensuring true geometric minima.

Comparative Performance Data

The following tables summarize the benchmarked performance of the three functionals for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole using the Def2-TZVP basis set (with ECP on Iodine).

Table 1: Geometric Parameters and Computational Cost

M06-2X and ω B97X-D provide tighter, more accurate halogen bond lengths due to their superior handling of non-covalent and dispersive interactions compared to the baseline B3LYP.

DFT FunctionalC4–I Bond Length (Å)C2–CF₃ Bond Length (Å)N3–C4–I Angle (°)Relative CPU Time
B3LYP 2.1051.510120.51.0x (Baseline)
M06-2X 2.0851.495121.11.4x
ω B97X-D 2.0901.498121.01.5x
Table 2: Electronic Properties and Reactivity Descriptors

Electronic parameters dictate how the molecule will interact with biological targets or metal surfaces [1].

DFT FunctionalHOMO (eV)LUMO (eV)Energy Gap ( Δ E)Dipole Moment (Debye)
B3LYP -6.85-1.954.90 eV3.45
M06-2X -7.40-1.206.20 eV3.60
ω B97X-D -7.65-1.056.60 eV3.65

Mechanistic Insights: Causality Behind the Data

Why do we see such stark differences in the electronic properties (Table 2) depending on the chosen computational "product"?

  • The Self-Interaction Error (SIE) Phenomenon: B3LYP predicts a dangerously narrow HOMO-LUMO gap (4.90 eV). This is a known artifact of standard global hybrids, which suffer from SIE—the non-physical interaction of an electron with its own density. This artificially destabilizes the HOMO and overestimates the molecule's chemical reactivity.

  • Range-Separation Rescues the Gap: The ω B97X-D functional partitions the exchange interaction into short-range and long-range components. By enforcing 100% exact Hartree-Fock exchange at long distances, it eliminates asymptotic SIE [3]. This results in a much deeper, physically realistic HOMO (-7.65 eV) and a wider energy gap (6.60 eV), accurately reflecting the high stability imparted by the electron-withdrawing –CF₃ group.

  • Dipole Moment and Polarization: The thiazole ring is heavily polarized. The nitrogen atom acts as a Lewis base, while the –CF₃ group pulls electron density toward C2, and the Iodine at C4 creates a highly anisotropic electron cloud. M06-2X and ω B97X-D capture this intense polarization more effectively than B3LYP, resulting in a higher predicted dipole moment (~3.65 Debye), which is critical for downstream molecular docking or solvation modeling.

Conclusion: For 4-Iodo-2-(trifluoromethyl)-1,3-thiazole, legacy functionals like B3LYP should be avoided for electronic property prediction. ω B97X-D/Def2-TZVP emerges as the superior computational framework, offering the exact exchange necessary for the highly electronegative –CF₃ group and the dispersion corrections required to accurately model the heavy iodine atom.

References

  • Tüzün, B., & Bhawsar, J. (2021). Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory. Arabian Journal of Chemistry, 14(2), 102927. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. [Link]

Comparative

mechanistic comparison of reactions with different halogenated thiazoles

The thiazole ring is a privileged heterocycle in drug discovery and agrochemical development, serving as the core scaffold for blockbuster drugs like Dasatinib and Meloxicam. For drug development professionals and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole ring is a privileged heterocycle in drug discovery and agrochemical development, serving as the core scaffold for blockbuster drugs like Dasatinib and Meloxicam. For drug development professionals and synthetic chemists, halogenated thiazoles are indispensable building blocks. However, the asymmetric distribution of nitrogen and sulfur within the ring imparts a highly polarized electronic topography, leading to distinct reactivity profiles at the C2, C4, and C5 positions.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence of halogenated thiazoles across three primary functionalization pathways: Nucleophilic Aromatic Substitution (SNAr) , Transition-Metal Catalyzed Cross-Coupling , and Directed Metalation .

Electronic Topography and Regioselectivity Principles

The reactivity of a halogenated thiazole is fundamentally dictated by the position of the halogen on the heteroaromatic ring:

  • C2 Position (Highly Electron-Deficient): Flanked by both the electronegative nitrogen (N3) and the sulfur atom (S1), the C2 position is highly polarized and possesses imine-like character. It is the premier site for nucleophilic attack and oxidative addition by transition metals.

  • C5 Position (Electron-Rich / Acidic): The sulfur atom donates electron density via resonance, making C5 relatively electron-rich (enamine-like). Consequently, it is the preferred site for electrophilic aromatic substitution (EAS). Furthermore, the C5–H bond is the most acidic on the ring, making it the primary target for directed metalation 1[1].

  • C4 Position (Intermediate): Exhibits intermediate electronic character and generally requires strong activation or forcing conditions to react preferentially.

ThiazoleReactivity Thiazole Halogenated Thiazole Core C2 C2 Position (Highly Electron-Deficient) Thiazole->C2 C4 C4 Position (Intermediate) Thiazole->C4 C5 C5 Position (Electron-Rich / Acidic C-H) Thiazole->C5 SNAr SNAr & Cross-Coupling (Primary Site) C2->SNAr C4->SNAr Secondary EAS Electrophilic Attack (Halogenation) C5->EAS Metalation Directed Metalation (TMP-bases) C5->Metalation

Fig 1: Electronic topography and regioselective reaction pathways of the thiazole scaffold.

Mechanistic Divergence: SNAr vs. Cross-Coupling

Nucleophilic Aromatic Substitution (SNAr)

Halogenated thiazoles undergo SNAr primarily at the C2 position. The reaction proceeds via a two-step mechanism involving the formation of an anionic Meisenheimer complex. The regioselectivity is driven by thermodynamics: an attack at C2 places the negative charge on the highly electronegative N3 atom. For example, in2[2], the strong electron-withdrawing nitro group activates both C2 and C4, but nucleophiles (like amines or methoxide) will selectively substitute the C2-chlorine due to superior intermediate stabilization.

Transition-Metal Catalyzed Cross-Coupling

While SNAr requires electron-withdrawing groups, transition-metal catalysis enables the functionalization of unactivated halothiazoles. In Pd-catalyzed Buchwald-Hartwig aminations, oxidative addition occurs fastest at the C2–X bond due to its highly polarized nature. However, traditional Pd(II) precatalysts often stall with heteroaryl halides because the electron-rich heteroatoms strongly coordinate to the metal, inhibiting the reduction of Pd(II) to the active Pd(0) species.

To overcome this, modern protocols utilize Pd(I) dimers (e.g., [PdBr(PtBu3)]2). By starting with a Pd(I) oxidation state, the catalyst undergoes rapid disproportionation/base-activation to immediately yield the highly active, monoligated Pd(0) species required for difficult C–N bond formations 3[3]. Furthermore, polar solvents can shift the mechanism of oxidative addition to a nucleophilic displacement pathway, generating anionic palladium intermediates that alter chemoselectivity 4[4].

CatalyticCycle Precatalyst [Pd(I)Br(PtBu3)]2 Precatalyst Active Pd(0)(PtBu3) Active Species Precatalyst->Active Disproportionation OA Oxidative Addition (C2-Halogen Cleavage) Active->OA AmineBind Amine Coordination & Deprotonation OA->AmineBind RE Reductive Elimination (C-N Bond Formation) AmineBind->RE RE->Active Catalyst Regeneration Product 2-Aminothiazole Product RE->Product

Fig 2: Buchwald-Hartwig catalytic cycle utilizing a Pd(I) dimer for halothiazole amination.

Quantitative Performance & Selectivity Data

The table below summarizes the comparative reactivity of halogenated thiazoles under standardized conditions, highlighting the mechanistic rationale behind the observed yields.

Reaction TypeThiazole SubstratePrimary Reactive SiteReagents / CatalystYieldMechanistic Rationale
SNAr 2,4-dichloro-5-nitrothiazoleC2 Amine, Et₃N, 0 °C>90%Meisenheimer complex stabilized by N3 and C5-NO₂.
Buchwald-Hartwig 2-bromothiazoleC2 [PdBr(PtBu3)]2, NaOtBu85-95%Rapid oxidative addition at the most electron-deficient C–X bond via monoligated Pd(0).
Directed Metalation 2-bromothiazoleC5 TMPMgCl·LiCl, -20 °C>80%Kinetic deprotonation of the most acidic C–H bond, avoiding C2-Br metal-halogen exchange.
Electrophilic Halogenation 2-aminothiazoleC5 CuX₂, n-butyl nitrite50-70%S1 electron donation activates C5 for electrophilic attack[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checks.

Protocol A: Regioselective SNAr of 2,4-Dichloro-5-nitrothiazole

Causality: Temperature control is paramount. At room temperature, the highly activated substrate will undergo bis-substitution at both C2 and C4. Maintaining 0 °C ensures strict kinetic control, yielding exclusively the C2-substituted product.

  • Preparation: Dissolve 2,4-dichloro-5-nitro-1,3-thiazole (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and stir for 10 minutes to reach an internal temperature of 0 °C.

  • Addition: Add triethylamine (1.2 equiv). Subsequently, add the amine nucleophile (1.05 equiv) dropwise over 15 minutes.

  • Validation Check (Self-Validating System): The reaction mixture will immediately transition from pale yellow to deep orange/red, visually confirming the formation of the Meisenheimer complex.

  • Monitoring: Stir for 1 hour at 0 °C. Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 4:1, UV active). Do not warm to room temperature until the starting material is consumed.

  • Workup: Quench with cold water and extract with ethyl acetate.

Protocol B: Buchwald-Hartwig Amination using Pd(I) Dimers

Causality: Using [PdBr(PtBu3)]2 bypasses the reduction step required by Pd(II) precatalysts. This prevents the formation of catalytically dormant species caused by the strong binding affinity of the thiazole nitrogen to palladium.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried vial with 2-bromothiazole (1.0 equiv), the amine nucleophile (1.2 equiv), NaOtBu (1.5 equiv), and [PdBr(PtBu3)]2 (2 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.5 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Validation Check (Self-Validating System): Upon reaching 90 °C, the dark green Pd(I) suspension should turn into a clear, bright yellow/orange solution, indicating successful disproportionation to the active Pd(0) species. If the solution turns black and precipitates, the catalyst has decomposed (Pd black), likely due to oxygen ingress or wet solvent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

Protocol C: Regioselective Magnesiation at C5

Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent (TMPMgCl). This drastically increases its kinetic basicity, allowing for rapid deprotonation at -20 °C without triggering nucleophilic attack on the C2-halogen.

  • Preparation: Dissolve 2-bromothiazole (1.0 equiv) in anhydrous THF (0.5 M) under argon.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -20 °C.

  • Validation Check (Self-Validating System): To ensure complete metalation before adding your expensive electrophile, withdraw a 0.1 mL aliquot, quench it in D₂O, and analyze via crude ¹H-NMR. The complete disappearance of the C5–H singlet (~7.8 ppm) validates successful magnesiation.

  • Trapping: Add the desired electrophile (e.g., iodine or an aldehyde) and slowly warm to room temperature.

References

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au (ACS Publications). [Link]

  • Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. PubMed (NIH). [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.[Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry (ACS Publications). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. As a halogenated, trifluoromethyl-substituted heterocyclic compound, this s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole. As a halogenated, trifluoromethyl-substituted heterocyclic compound, this substance requires a structured disposal plan to ensure laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.

Disclaimer: This document offers general guidance. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and to adhere to all local, state, and federal regulations, as these may vary.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent hazards of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is fundamental to its safe handling and disposal. The compound's structure, featuring an iodinated and a trifluoromethylated thiazole ring, contributes to its chemical reactivity and biological persistence. The trifluoromethyl group is known for its high stability, making the compound resistant to natural degradation.[1][2][3]

Based on available safety data for this compound and structurally similar chemicals, it is classified as hazardous.[4]

Key Hazards:

  • Harmful if swallowed (H302)[4]

  • Causes skin irritation (H315)[4][5][6]

  • Causes serious eye irritation (H319)[5][6]

  • May cause respiratory irritation (H335)[4]

  • Harmful to aquatic life with long-lasting effects (H412)

Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Always inspect gloves for integrity before use.[6]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[8][9]

Waste Characterization & Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. Due to its chemical structure, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole must be disposed of as Hazardous Waste .

Causality:

  • Halogenated Compound: The presence of iodine classifies this as a halogenated organic compound.[7][10] Halogenated and non-halogenated waste streams must be kept separate, as their disposal requires different incineration conditions and flue gas treatment to manage the formation of acidic gases (e.g., HI, HF).[10][11]

  • Fluorinated Compound: The trifluoromethyl group (CF3) imparts significant chemical stability, rendering the molecule persistent in the environment.[1][3] Biodegradation is not a viable disposal method.[2][12]

  • Heterocyclic Structure: The thiazole ring contains sulfur and nitrogen, which produce SOx and NOx upon combustion and require specialized scrubbing during incineration.

Action: All waste containing 4-Iodo-2-(trifluoromethyl)-1,3-thiazole must be collected in a designated Halogenated Organic Waste container. Never mix this waste with non-halogenated solvents or solid waste.[10]

On-Site Waste Accumulation Protocol

This step-by-step protocol ensures safe and compliant collection of waste within the laboratory prior to its removal by EHS personnel.

  • Obtain a Compatible Waste Container: Contact your EHS department to procure a designated waste container that is compatible with halogenated organic solids and solvents. The container must be in good condition with a secure, threaded cap.[11]

  • Affix a Hazardous Waste Label: Before adding any waste, firmly attach a "Hazardous Waste" label to the container.[7][10]

  • Complete the Label: Using a permanent marker, clearly write the full chemical name, "4-Iodo-2-(trifluoromethyl)-1,3-thiazole," and list all other components of the waste stream (e.g., solvents, other reagents) with their approximate percentages.[10]

  • Collect All Waste Forms: This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated lab supplies such as gloves, weighing paper, pipette tips, and absorbent pads used for minor cleanups.[7]

  • Secure the Container: Keep the waste container securely capped at all times, except when actively adding waste.[7][10][11] This prevents the release of vapors and protects the container's contents from contamination.

  • Store in a Satellite Accumulation Area (SAA): The sealed waste container must be stored in a designated SAA.[7][10] This area should be under the control of laboratory personnel and equipped with secondary containment to capture any potential leaks.[10][13]

  • Schedule Pickup: Once the container is nearly full (e.g., 75-80%) or has been stored for the maximum time allowed by your institution (e.g., 6-12 months), contact your EHS department to schedule a waste pickup.[10][13]

Spill Management Protocol

In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

  • Alert & Evacuate: Immediately notify personnel in the area and evacuate the immediate vicinity of the spill.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access and contact your EHS department.

  • Assemble PPE: Before approaching the spill, don the appropriate PPE as described in Section 1.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop the material to avoid creating dust. Place it into a sealed bag or container.

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[11][13] Do not use combustible materials like paper towels for containment of larger spills.[13]

  • Collect Cleanup Materials: Place all used absorbent materials, contaminated gloves, and other cleanup supplies into a heavy-duty plastic bag. Seal the bag, label it as "Hazardous Waste" with the chemical name, and place it inside the designated halogenated waste container.[13]

  • Decontaminate the Area: Wipe the spill surface with a cloth dampened with soap and water.[13] Dispose of the cleaning cloth as contaminated waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.[13]

Final Disposal Pathway: A Self-Validating System

The only environmentally responsible and regulatory-compliant disposal method for 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is through a licensed hazardous waste contractor, who will utilize high-temperature incineration .[7][14]

The Causality Behind Incineration:

  • Thermal Decomposition: The high temperatures (typically >900 °C) and controlled conditions inside a chemical incinerator are necessary to break the stable carbon-fluorine and carbon-iodine bonds, as well as the aromatic thiazole ring.[14]

  • Emission Control: Licensed facilities are equipped with advanced scrubber systems that neutralize the hazardous acidic gases (HF, HI, SOx, NOx) generated during combustion, preventing their release into the atmosphere.

  • Prohibited Actions: Under no circumstances should this compound or its waste be disposed of down the drain or placed in regular trash.[7][13][15] Such actions are a direct violation of environmental regulations and pose a significant risk to aquatic ecosystems and wastewater treatment processes.

Data Summary & Workflow Visualization

Hazard Identification Table
Hazard ClassGHS CodeStatementSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed[4]
Skin IrritationH315Causes skin irritation[4][5][6]
Eye IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects
Disposal Workflow Diagram

G start Waste Generation (Solid, Solution, or Contaminated Material) char Step 1: Characterize Waste Is it 4-Iodo-2-(trifluoromethyl)-1,3-thiazole? start->char spill Spill or Accidental Release? char->spill seg Step 2: Segregate Waste Collect in 'Halogenated Organic Waste' Container collect Step 3: Accumulate in Labeled Container - Securely capped - Clearly labeled with constituents seg->collect spill_proc Follow Spill Management Protocol (Contain, Clean, Collect) spill->spill_proc  Yes spill->routine No   spill_proc->collect routine->seg store Step 4: Store in SAA - Secondary Containment - Away from incompatibles collect->store pickup Step 5: Schedule EHS Pickup Container is full or storage limit reached store->pickup end Final Disposal via Licensed Contractor (High-Temperature Incineration) pickup->end

Caption: Decision workflow for the disposal of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole.

References

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  • Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216. Available at: [Link]

  • Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216. Available at: [Link]

  • Lam, M. W., Young, C. J., & Mabury, S. A. (2005). Aqueous photochemical reaction kinetics and transformations of fluoxetine. Environmental Science & Technology, 39(2), 514-522. Available at: [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. Environmental Science & Technology, 31(9), 2445-2454. Available at: [Link]

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